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Aclarlubicin HCl

Cat. No.: B1247678
M. Wt: 848.3 g/mol
InChI Key: KUSMIBXCRZTVML-GCYJRYRVSA-N
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Description

Historical Context and Discovery within Anthracycline Antibiotics Research

The discovery of Aclarlubicin, also known as Aclacinomycin A, was a notable event in the mid-1970s' quest for novel antitumor agents derived from microorganisms. nih.govnih.gov In 1975, a team of researchers led by T. Oki first isolated Aclarlubicin from the culture of Streptomyces galilaeus, a microorganism identified in a soil sample from Kamiosaki, Japan. nih.govresearchgate.net This discovery was part of a larger, systematic screening for antitumor metabolites from microbial sources, a field that had earlier yielded important compounds like bleomycin (B88199) in 1962. nih.gov

The initial research showed that the Streptomyces strain produced an antibiotic complex called aclacinomycin. nih.gov Through extraction and silica (B1680970) gel chromatography, this complex was separated into its components, one of which was identified as Aclacinomycin A, later named Aclarubicin (B47562). nih.govmdpi.com Early studies quickly established its ability to inhibit leukemia in mice, marking its potential as an antineoplastic agent. nih.gov The biosynthesis of aclacinomycin A was further elucidated in the early 1980s through studies involving genetic and isotopic labeling techniques. mdpi.com

Classification and Structural Features of Aclarlubicin HCl within the Anthracycline Family

This compound is classified as a second-generation anthracycline antibiotic. nih.govnih.gov Like other members of this family, its fundamental structure consists of a tetracyclic aglycone, known as aklavinone (B1666741), linked to a sugar moiety via a glycosidic bond. drugbank.commicrobiologyresearch.org The molecule's chemical formula is C42H54ClNO15. nih.govnih.gov

A defining feature of Aclarubicin is its unique trisaccharide chain attached to the aklavinone skeleton. mdpi.com This chain is composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. microbiologyresearch.org This structural configuration distinguishes it from first-generation anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), and is central to its distinct mechanism of action. nih.govresearchgate.net While first-generation anthracyclines primarily function as topoisomerase II inhibitors, Aclarubicin is notable for its ability to inhibit both topoisomerase I and topoisomerase II. nih.govresearchgate.net

Chemical and Physical Properties of Aclarlubicin Hydrochloride

PropertyValueSource
Molecular FormulaC42H54ClNO15 nih.gov
Molecular Weight848.3 g/mol nih.govnih.gov
Parent CompoundAclacinomycin A nih.gov
Component CompoundsAclacinomycin A, Hydrochloric Acid nih.gov
ClassificationAnthracycline, Antibiotics, Antineoplastic drugbank.comnih.gov

Significance of this compound as a Subject of Academic Investigation

This compound remains a compound of significant interest in academic and biomedical research due to its multifaceted and complex mechanism of antitumor activity. nih.govnih.gov Its capacity to inhibit both topoisomerase I and topoisomerase II sets it apart from many other anthracyclines and makes it a valuable tool for studying DNA replication and repair processes in cancer cells. nih.govresearchgate.net

Research has shown that Aclarubicin's biological activity is not limited to topoisomerase inhibition. Its key mechanisms of action also include the suppression of tumor invasion processes, generation of reactive oxygen species (ROS), inhibition of the chymotrypsin-like activity of the proteasome, and inhibition of angiogenesis. nih.govresearchgate.net This diverse range of activities makes it an ideal candidate for investigation in antitumor therapy research. nih.govnih.gov

Despite promising initial findings, the clinical application of Aclarubicin has been evaluated in a limited number of high-quality trials, primarily as an induction therapy for acute myeloid and lymphoblastic leukemia. nih.govresearchgate.netnih.gov Academic studies continue to explore its potential, particularly in combination therapies with other anticancer drugs. nih.govnih.gov Furthermore, its core structure serves as a scaffold in drug discovery and development. For instance, research involving directed combinatorial biosynthesis and precursor-directed mutasynthesis has successfully generated iso-aclacinomycins, analogs of Aclarubicin, with enhanced antitumor properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54ClNO15 B1247678 Aclarlubicin HCl

Properties

Molecular Formula

C42H54ClNO15

Molecular Weight

848.3 g/mol

IUPAC Name

methyl (2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35?,39?,40?,42+;/m0./s1

InChI Key

KUSMIBXCRZTVML-GCYJRYRVSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Synonyms

aclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin

Origin of Product

United States

Molecular and Cellular Pharmacology of Aclarlubicin Hcl

Elucidation of Aclarlubicin HCl's Primary Molecular Targets

This compound interacts with several key molecular components within the cell, leading to its biological effects. Its primary targets include nucleic acids and critical enzymes involved in DNA topology and transcription.

Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation Research)

This compound, a member of the anthracycline family of compounds, is known to interact with DNA primarily through intercalation. nih.gov This process involves the insertion of its flat aromatic moiety between the base pairs of the DNA double helix. nih.gov This intercalation is further stabilized by its sugar residues, which anchor within the minor groove of the DNA. nih.gov This physical insertion pushes apart adjacent base pairs, leading to structural distortions in the DNA. nih.gov

Research has demonstrated that Aclarlubicin binds to DNA, with equilibrium dialysis studies showing that native calf thymus DNA has approximately one binding site for the antibiotic per six nucleotides. nih.gov The affinity of Aclarlubicin for double-stranded DNA is significantly higher than for single-stranded DNA, which is a characteristic feature of intercalating agents. nih.gov Specifically, the apparent association constant for native DNA is about 1.2 x 10(6) M-1, while for heat-denatured DNA, it drops to approximately 3.5 x 10(4) M-1. nih.gov Furthermore, studies have indicated a higher affinity for poly(dAdT) over poly(dIdC), suggesting some degree of base sequence preference. nih.gov The interaction of Aclarlubicin with DNA can also be observed through changes in the antibiotic's visible absorption spectrum, which exhibits bathochromic and hypochromic shifts upon binding to both native and heat-denatured DNA. nih.gov

The intercalation of Aclarlubicin into DNA is a stable interaction that can lead to significant downstream consequences, including the inhibition of enzymes that act on DNA, such as topoisomerases. nih.gov This interaction is considered a foundational aspect of its mechanism of action. nih.gov

Topoisomerase Inhibition Studies (e.g., Topoisomerase IIα/β Modulation)

A primary and well-studied molecular target of Aclarlubicin is DNA topoisomerase II (TOP2), an enzyme crucial for resolving topological issues in DNA that arise during processes like transcription and replication. mdpi.comnih.gov Aclarlubicin acts as a catalytic inhibitor of TOP2. nih.gov Its primary inhibitory mechanism involves preventing the association of TOP2 with DNA, which is an early and essential step in the enzyme's catalytic cycle. mdpi.comnih.gov This interference with the TOP2-DNA interaction has been demonstrated in gel shift assays, where Aclarlubicin completely disrupts the formation of the TOP2-DNA complex. mdpi.com

Unlike some other anticancer agents that are TOP2 poisons (e.g., etoposide (B1684455) and doxorubicin), which stabilize the cleavage complex leading to DNA strand breaks, Aclarlubicin antagonizes the effects of these poisons. mdpi.comnih.gov It has been shown to inhibit the formation of cleavable complexes between TOP2 and DNA. nih.gov In cellular assays, pre-incubation with Aclarlubicin can prevent the DNA damage induced by TOP2 poisons. mdpi.comnih.gov

Recent research has uncovered an additional effect of Aclarlubicin on human TOP2B. It has been found to decrease the nuclear mobility of TOP2B in a concentration-dependent manner. mdpi.comnih.gov This reduction in mobility occurs independently of the enzyme's catalytic activities, as it was also observed in TOP2B mutants lacking ATPase or topoisomerase activity. mdpi.comnih.gov This suggests that Aclarlubicin may enhance the association of TOP2B with less mobile nuclear structures, such as chromatin. mdpi.com Furthermore, Aclarlubicin has been shown to enable the trapping of both Topoisomerase IIα (TOP2A) and TOP2B on chromatin. nih.gov

The inhibitory action of Aclarlubicin on TOP2 is a key component of its biological activity and distinguishes it from other anthracyclines, potentially explaining differences in cross-resistance profiles. nih.gov

Enzymatic Inhibition and Activation Profiles (beyond Topoisomerases)

While topoisomerase inhibition is a major aspect of Aclarlubicin's pharmacology, research indicates its effects extend to other enzymatic systems, particularly those involved in transcription. Studies have shown that Aclarlubicin can interfere with the chromatin stability of RNA polymerases I, II, and III. nih.gov Specifically, it has the capacity to induce the degradation of RNA polymerase II. nih.gov This impact on the general transcription machinery, coupled with its effects on topoisomerases, suggests a multi-faceted interference with nuclear processes. nih.gov

Protein Binding Dynamics and Conformational Changes

Aclarlubicin's interactions are not limited to DNA and its associated enzymes. Studies have demonstrated that it can also bind to other proteins, inducing conformational changes. nih.gov An interaction with tubulin, a key component of microtubules, has been shown through difference spectrum analysis and equilibrium dialysis. nih.gov This binding suggests a potential interference with microtubule dynamics, although this is a less emphasized aspect of its mechanism compared to its effects on DNA and topoisomerases.

The binding of a ligand to a protein can trigger conformational changes, which are rearrangements of the protein's three-dimensional structure. numberanalytics.com These changes are fundamental to protein function and regulation. numberanalytics.com In the context of Aclarlubicin, its binding to proteins like topoisomerase and tubulin likely induces such conformational shifts, altering their activity and interactions with other cellular components. nih.govmdpi.com For instance, the observed reduction in the nuclear mobility of TOP2B in the presence of Aclarlubicin could be a consequence of a conformational change that promotes its binding to other nuclear structures. mdpi.com

Cellular Mechanisms of Action of this compound

The molecular interactions of this compound culminate in distinct cellular responses, most notably the induction of programmed cell death, or apoptosis.

Apoptotic Pathway Induction Research (e.g., Caspase-Dependent/Independent Mechanisms)

Apoptosis is a controlled process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-dependent) pathways. aging-us.comnih.gov Both pathways typically converge on the activation of caspases, a family of proteases that execute the final stages of cell death. aging-us.com However, apoptosis can also proceed through caspase-independent mechanisms. researchgate.netmdpi.com

Research into the apoptotic effects of Aclarlubicin is ongoing, with evidence suggesting the potential for both caspase-dependent and caspase-independent mechanisms, which can be cell-line dependent. researchgate.net The induction of apoptosis is a common outcome of treatment with DNA-damaging agents and topoisomerase inhibitors. aging-us.com The cellular stress caused by Aclarlubicin's interference with DNA and topoisomerase function can trigger the intrinsic apoptotic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors from the mitochondria. nih.gov

Cell Cycle Perturbation Studies and Checkpoint Activation

This compound, an anthracycline antibiotic, has been shown to perturb cell cycle progression. Studies on various cell lines have demonstrated its ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cells from entering mitosis, a critical phase for cell division. The mechanism behind this perturbation often involves the activation of cell cycle checkpoints, which are cellular surveillance systems that monitor the integrity of the genome and the proper progression through the cell cycle.

For instance, in human promyelocytic leukemia HL-60 cells, an acidic environment was found to enhance hyperthermia-induced apoptosis, which coincided with a decrease in the G1-phase cell population, suggesting that the induced apoptosis occurred during the G1 phase. nih.gov Computational models have been developed to study and predict cell cycle perturbations caused by agents like ionizing radiation, which can be adapted to understand the effects of drugs like aclarlubicin. biorxiv.org These models often focus on transition rates between cell cycle phases, such as from G1 to S and from G2 to M, to simulate the observed cell cycle arrest. biorxiv.org

The ability of this compound to induce S-phase arrest is also a significant aspect of its mechanism. This is often linked to its inhibitory effects on enzymes crucial for DNA replication, such as topoisomerase II. nih.gov By arresting the cell cycle, this compound can prevent the proliferation of rapidly dividing cancer cells.

Table 1: Effects of this compound on Cell Cycle Progression

Cell Line Observed Effect Checkpoint Activated Reference
HL-60 G1 phase arrest leading to apoptosis G1 checkpoint nih.gov
Human Lung Fibroblasts (IMR90) Early G2-phase block and later G1-phase accumulation (in response to radiation, analogous to drug effects) G2/M and G1 checkpoints biorxiv.org
Various Solid Tumors S phase arrest S phase checkpoint nih.gov

Autophagy Modulation by this compound

Autophagy is a cellular process of self-digestion, where cells degrade their own components within lysosomes. It's a critical mechanism for maintaining cellular homeostasis and can have a dual role in cancer, either promoting cell survival or leading to cell death. mdpi.comnih.gov The modulation of autophagy is an area of interest in cancer therapy.

While direct studies on this compound's specific effects on autophagy are not extensively detailed in the provided results, the general context of autophagy modulation in cancer is relevant. Autophagy can be initiated by various cellular stressors, including DNA damage and the presence of cytotoxic drugs. mdpi.com In some cancers, autophagy can act as a survival mechanism for tumor cells under stress. mdpi.comsynabs.be Conversely, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death. mdpi.com

Inhibitors of autophagy, such as chloroquine (B1663885) and hydroxychloroquine, work by preventing the acidification of lysosomes, thereby blocking the final degradation step of autophagy. nih.gov This inhibition can sensitize cancer cells to other treatments. The interplay between apoptosis and autophagy is also complex; for instance, some compounds can induce both processes.

Oxidative Stress Generation and Reactive Oxygen Species (ROS) Research

This compound, like other anthracyclines, is known to generate oxidative stress through the production of reactive oxygen species (ROS). ROS are highly reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids. frontiersin.orgscirp.org This damage is a key part of the cytotoxic effects of many anticancer agents.

The generation of ROS can occur through various mechanisms, including the enzymatic activation of molecules to form superoxide (B77818) radicals. scirp.org This can lead to a state of oxidative stress when the production of ROS overwhelms the cell's antioxidant defense systems. frontiersin.orgmdpi.com Oxidative stress can trigger several downstream signaling pathways, including those leading to apoptosis (programmed cell death). explorationpub.com For example, ROS can induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. explorationpub.comnih.gov

The level of ROS can have different effects on cells; low levels can act as signaling molecules, while high levels can induce cell death. frontiersin.org The production of ROS by this compound contributes significantly to its anticancer activity by inducing damage that the cancer cells cannot overcome.

Epigenetic Modifications Induced by this compound (e.g., Histone Acetylation/Deacetylation)

Epigenetic modifications are changes to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. nih.gov One of the most studied epigenetic modifications is histone acetylation. byjus.comresearchgate.net Histones are proteins that package DNA into a compact structure called chromatin. The acetylation of histones, a process where an acetyl group is added, generally leads to a more relaxed chromatin structure, which allows for greater gene transcription. wikipedia.org Conversely, histone deacetylation results in a more condensed chromatin structure, leading to gene silencing. wikipedia.org

While specific studies detailing the direct effects of this compound on histone acetylation are not available in the provided search results, its known mechanism of action as a topoisomerase II inhibitor suggests a potential indirect influence on chromatin structure and gene expression. Topoisomerase II is involved in managing DNA topology during transcription, and its inhibition by aclarlubicin could lead to downstream effects on epigenetic modifications. nih.gov The loss of histone acetylation has been observed in cancer cells, contributing to the silencing of tumor suppressor genes. synabs.be

Table 2: General Principles of Histone Acetylation

Process Enzyme Effect on Chromatin Effect on Gene Expression
Acetylation Histone Acetyltransferases (HATs) Relaxed (Euchromatin) Increased Transcription
Deacetylation Histone Deacetylases (HDACs) Condensed (Heterochromatin) Decreased Transcription (Gene Silencing)

Signal Transduction Pathway Modulation Studies (e.g., Kinase cascades, growth factor pathways)

Signal transduction pathways are complex networks within cells that convert external signals into specific cellular responses. wikipedia.org These pathways are crucial for regulating processes like cell growth, proliferation, and death, and their dysregulation is a hallmark of cancer. universiteitleiden.nluniversiteitleiden.nl

This compound, through its primary mechanism of inhibiting topoisomerase II and inducing DNA damage, can trigger a variety of signal transduction pathways. A key pathway activated by DNA damage is the apoptotic pathway. There are two main apoptotic pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic (or mitochondrial) pathway, triggered by cellular stress such as DNA damage. bosterbio.comkegg.jpresearchgate.net Both pathways converge on the activation of caspases, which are proteases that execute the process of apoptosis. nih.gov

The intrinsic pathway, which is particularly relevant to the action of this compound, involves the release of cytochrome c from the mitochondria. nih.gov This release is regulated by the Bcl-2 family of proteins. bosterbio.com Once in the cytoplasm, cytochrome c forms a complex called the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. bosterbio.com

Subcellular Localization and Distribution Research

Nuclear Accumulation and DNA Binding Kinetics

As a DNA-interacting agent, the subcellular localization of this compound is critical to its function. Research has shown that this compound accumulates in the nucleus of cells, which is consistent with its primary target being DNA and the nuclear enzyme topoisomerase II. nih.govnih.gov

The interaction of this compound with DNA is a key aspect of its mechanism. It is known to be an intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation affects the mechanical properties of the DNA molecule. nih.gov

The binding kinetics, which describe the rates of association and dissociation of a ligand (like this compound) with its target (DNA), are crucial for understanding its efficacy. bmglabtech.comnih.gov Studies have shown that this compound prevents the association of topoisomerase II with DNA, thereby inhibiting the early steps of the enzyme's catalytic cycle. nih.gov Recent research using fluorescence recovery after photobleaching (FRAP) analysis has demonstrated that aclarlubicin decreases the nuclear mobility of topoisomerase IIβ in a concentration-dependent manner. nih.gov This effect was observed even with enzymatically inactive mutants of topoisomerase IIβ, indicating that the drug's impact on mobility is independent of the enzyme's catalytic activity. nih.gov

The binding of ligands to DNA can be influenced by factors such as the DNA sequence and methylation patterns. nih.gov The kinetics of these interactions can be complex, often involving an initial binding followed by a conformational change or "isomerization" step into a more tightly bound state. nih.govembopress.org

Table 3: Summary of this compound's Nuclear Activity

Activity Description Key Findings Reference
Subcellular Localization Accumulates in the cell nucleus. Consistent with its action on nuclear targets. nih.govnih.gov
DNA Interaction Intercalates into the DNA double helix. Alters the mechanical properties of DNA. nih.gov
Topoisomerase II Inhibition Prevents the association of topoisomerase II with DNA. Inhibits the early stages of the topoisomerase II catalytic cycle. nih.gov
Nuclear Mobility Decreases the nuclear mobility of topoisomerase IIβ. This effect is concentration-dependent and independent of the enzyme's catalytic activity. nih.gov

Mitochondrial Localization and Impact on Organelle Function

Anthracyclines, the class of compounds to which this compound belongs, are known to interact with and disrupt mitochondrial functions, a key element of their cytotoxic activity. nih.govresearchgate.net While specific studies detailing the sub-mitochondrial localization of Aclarlubicin are limited, the general mechanisms of anthracycline-induced mitochondrial damage are well-documented and are presumed to apply.

Anthracyclines can accumulate in mitochondria, where they interfere with the electron transport chain (ETC). This interference can lead to a cascade of detrimental effects on the organelle's function. The primary mechanisms of anthracycline-induced mitochondrial damage include the inhibition of topoisomerase IIβ and disruptions in iron metabolism, which collectively contribute to mitochondrial dysfunction. nih.gov

Key impacts on mitochondrial function include:

Inhibition of Respiratory Chain: Anthracyclines can inhibit the activity of mitochondrial respiratory complexes. This disruption of the ETC impairs oxidative phosphorylation, leading to a decrease in ATP synthesis and an energy crisis within the cell. nih.govmdpi.comnih.gov

Generation of Reactive Oxygen Species (ROS): By interfering with the electron flow in the ETC, anthracyclines promote the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other ROS. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, including the phospholipid cardiolipin (B10847521) which is crucial for mitochondrial membrane integrity and function. nih.govnih.govnih.gov

Induction of Apoptosis: Mitochondrial damage is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol activates the caspase cascade, leading to programmed cell death. nih.gov

The table below summarizes the general effects of anthracyclines on mitochondrial function, which are considered relevant to this compound.

Mitochondrial Function Impact of Anthracyclines Consequence
Electron Transport Chain (ETC) Inhibition of respiratory complexes (e.g., Complex I and II)Decreased ATP production, cellular energy depletion. mdpi.comnih.gov
Redox Balance Increased generation of Reactive Oxygen Species (ROS)Oxidative damage to mtDNA, proteins, and lipids. nih.gov
Membrane Integrity Disruption of mitochondrial membrane potentialRelease of pro-apoptotic factors (e.g., cytochrome c). nih.govmdpi.com
DNA Stability Damage to mitochondrial DNA (mtDNA)Impaired synthesis of essential mitochondrial proteins. nih.govnih.gov
Cellular Fate Induction of the intrinsic apoptotic pathwayProgrammed cell death of cancer cells. nih.gov

Lysosomal Sequestration and Efflux Mechanisms

The efficacy of chemotherapeutic agents is often limited by cellular mechanisms that reduce the intracellular concentration of the drug at its target site. Lysosomal sequestration and active efflux by membrane transporters are two such critical mechanisms.

Lysosomal Sequestration

Aclarlubicin, as a hydrophobic weak base, is susceptible to a phenomenon known as lysosomal sequestration or "ion trapping". oncotarget.comnih.gov This process is a significant, non-transporter-mediated mechanism of chemoresistance.

Mechanism of Trapping: Due to its lipophilic nature, Aclarlubicin can freely diffuse across the plasma membrane and the lysosomal membrane into the lysosome. The interior of the lysosome is highly acidic (pH 4-5) compared to the neutral pH of the cytoplasm (pH ~7.2). oncotarget.comevotec.com In this acidic environment, the basic amine groups of the Aclarlubicin molecule become protonated. This ionization increases the molecule's polarity, effectively trapping it within the lysosome as it can no longer readily diffuse back across the lysosomal membrane into the cytoplasm. oncotarget.combioivt.com

Consequences of Sequestration: This accumulation within lysosomes acts as a sink, drastically reducing the concentration of Aclarlubicin available to reach its primary intracellular targets, such as nuclear DNA and topoisomerases. oncotarget.com This sequestration is a recognized mechanism of multidrug resistance in cancer cells. nih.gov Furthermore, the accumulation of these drugs can induce lysosomal biogenesis, increasing the cell's capacity to sequester the drug and further contributing to resistance. oncotarget.comnih.gov Some research suggests that cells may eventually expel the drug-loaded lysosomes via exocytosis, providing another route to reduce the intracellular drug concentration. oncotarget.com

Efflux Mechanisms

Active drug efflux from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a major cause of multidrug resistance (MDR). The most well-known of these transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. wikipedia.org Many anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515), are known substrates for P-gp, which actively pumps them out of the cell, reducing their cytotoxic efficacy. wikipedia.orgnih.gov

Intriguingly, studies have shown that this compound appears to be an exception among anthracyclines in its interaction with P-glycoprotein.

Aclarlubicin and P-glycoprotein (P-gp): Research using human hepatoma cell lines that overexpress P-gp demonstrated that these cells remained sensitive to Aclarlubicin, while showing high resistance to doxorubicin, epirubicin (B1671505), and daunorubicin. nih.govnih.gov Further experiments showed that P-gp inhibitors, which restored the cytotoxicity of other anthracyclines in resistant cells, had no effect on the accumulation or cytotoxicity of Aclarlubicin. nih.gov This indicates that Aclarlubicin is not a significant substrate for the P-gp efflux pump and can retain its activity in cancer cells that express high levels of this transporter. nih.govnih.gov This property is of significant clinical interest as it suggests Aclarlubicin may be effective in treating tumors that have developed P-gp-mediated resistance to other common chemotherapeutics.

While some patent literature suggests Aclamycins may be P-gp substrates, the weight of evidence from peer-reviewed studies indicates that Aclarlubicin effectively evades this common resistance mechanism. nih.govnih.govgoogleapis.com The interaction of Aclarlubicin with other ABC transporters, such as the Multidrug Resistance-Associated Proteins (MRPs/ABCC family) or Breast Cancer Resistance Protein (BCRP/ABCG2), is less characterized. mdpi.comnih.gov

The table below summarizes the interaction of Aclarlubicin and other anthracyclines with key resistance mechanisms.

Compound Lysosomal Sequestration P-glycoprotein (P-gp) Efflux
This compound Presumed (as a hydrophobic weak base) oncotarget.comnih.govNo (not a substrate) nih.govnih.gov
Doxorubicin Yes nih.govYes (is a substrate) nih.gov
Daunorubicin YesYes (is a substrate) nih.gov
Epirubicin Presumed (as a hydrophobic weak base)Yes (is a substrate) nih.gov

Preclinical Efficacy Studies and Mechanistic Investigations of Aclarlubicin Hcl

In Vitro Efficacy Assessment in Cellular Models

The initial evaluation of Aclarlubicin HCl's anticancer potential has been extensively performed using in vitro cell-based models. These studies are crucial for understanding the compound's activity at a cellular level, its potency, and the spectrum of cancers it may be effective against.

Diverse Cancer Cell Line Sensitivity Profiling (e.g., Leukemia, Lymphoma, Sarcoma)

Aclarlubicin has demonstrated a broad range of activity against various cancer cell lines. In vitro clonogenic assays have shown its cytotoxicity against a panel of human ovarian carcinoma cell lines, including those resistant to Adriamycin. nih.gov Preclinical studies have also suggested its antitumor activity is comparable to other anthracyclines in hematopoietic tumors. nih.gov

The compound has been extensively evaluated in models of relapsed leukemia and advanced malignant lymphoma. nih.gov Its efficacy has also been noted in murine tumors and human xenografts. nih.gov Furthermore, a derivative of Aclarlubicin, ID6105, was found to be more cytotoxic than both doxorubicin (B1662922) and Aclacinomycin A against 14 different tumor cell lines from both human and murine origins. aacrjournals.org

Table 1: Cancer Cell Line Sensitivity to this compound and Related Compounds

Cell Line Type Compound Observed Effect
Human Ovarian Carcinoma Aclacinomycin A More cytotoxic than Adriamycin in both sensitive and resistant lines nih.gov
Hematological Tumors (general) Aclacinomycin A Antitumor activity approximately equivalent to other anthracyclines nih.gov
Relapsed Leukemia Aclacinomycin A Evaluated extensively nih.gov
Advanced Malignant Lymphoma Aclacinomycin A Evaluated extensively nih.gov
Murine Tumors (general) Aclacinomycin A Active against a wide variety nih.gov
Human Xenografts (general) Aclacinomycin A Active against a wide variety nih.gov
Human and Murine Tumor Cell Lines (14 types) ID6105 More cytotoxic than doxorubicin and aclacinomycin A aacrjournals.org

Dose-Response Characterization and Potency Determination

A critical aspect of in vitro evaluation is the characterization of the dose-response relationship to determine the potency of this compound. This is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit a biological process by 50%. arizona.edu The generation of a dose-response curve, typically with a sigmoidal shape, is fundamental to this process and is often achieved by fitting experimental data to a four-parameter logistic model. pharmoutsourcing.com

For Aclarlubicin, in vitro clonogenic assays have been utilized to establish its cytotoxic effects against human ovarian carcinoma cell lines. nih.gov These assays involve exposing cancer cells to a range of drug concentrations to determine the concentration at which cell survival is significantly reduced. The relative potency of a compound can be determined by comparing its dose-response curve to that of a reference standard. quantics.co.uk For a valid comparison, the dose-response curves of the test and reference compounds should be parallel, indicating a similar mechanism of action. pharmoutsourcing.com

High-Throughput Screening Methodologies for this compound

High-throughput screening (HTS) methodologies are instrumental in the early phases of drug discovery, allowing for the rapid screening of large numbers of compounds for biological activity. atcc.orgbeckman.com These automated systems utilize robotics, liquid handling devices, and sensitive detectors to efficiently test compound libraries against specific biological targets. atcc.orgbeckman.com HTS can be used to identify "hits," which are compounds that show potential therapeutic effects and warrant further investigation through secondary and tertiary screening. alitheagenomics.com

While specific details on the use of HTS for the initial discovery of Aclarlubicin are not extensively documented in the provided results, this methodology is a standard approach for identifying and optimizing lead compounds in modern drug development. alitheagenomics.comnih.gov HTS can be applied to various cell-based assays to evaluate cellular processes like growth, phenotypic changes, and gene expression, providing a broad understanding of a compound's effects. atcc.org

In Vivo Preclinical Model Investigations (excluding clinical outcomes)

Following promising in vitro results, the efficacy of this compound is further investigated in preclinical animal models. These studies provide a more complex biological system to evaluate the compound's antitumor activity.

Xenograft and Syngeneic Animal Model Studies

Xenograft models, which involve the implantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research. idibell.catreactionbiology.com These models allow for the in vivo evaluation of a drug's efficacy against human cancers. jax.org Aclarlubicin has been tested in nude mouse xenografts of intraperitoneal human ovarian cancer, where it was found to prolong survival. nih.gov Orthotopic xenograft models, where the tumor is implanted in the corresponding organ of origin, are considered more clinically relevant as they can better mimic the tumor microenvironment and metastatic processes. mdpi.com

Syngeneic models, on the other hand, utilize tumor cell lines derived from the same inbred strain of mouse that serves as the host. crownbio.comherabiolabs.com This creates an immunocompetent model, which is particularly valuable for studying immunotherapies. crownbio.com While the provided search results focus more on xenograft models for Aclarlubicin, syngeneic models represent a critical tool for understanding the interplay between a therapeutic agent and the immune system. genoway.com

Efficacy Evaluations in Disease-Relevant Animal Models

The selection of an appropriate animal model that accurately recapitulates the human disease is crucial for the translational relevance of preclinical findings. nih.gov Preclinical studies with Aclarlubicin have utilized various disease-relevant models. For instance, its efficacy against Lewis lung carcinoma and colon adenocarcinomas 26 and 38 was evaluated in mice. jst.go.jp Oral administration of Aclarlubicin suppressed the growth of Lewis lung carcinoma and significantly increased the survival time of mice with colon adenocarcinoma. jst.go.jp

In a study using a nude mouse xenograft model of intraperitoneal human ovarian cancer, Aclarlubicin demonstrated the ability to prolong survival. nih.gov Another study highlighted the use of rabbit models for hydrochloric acid-induced lung injury, suggesting the utility of non-rodent models for specific research questions. nih.gov The choice of animal model can significantly impact the evaluation of a drug's efficacy, and using multiple models can provide a more comprehensive understanding of its potential therapeutic applications. nih.govnih.gov

Table 2: In Vivo Efficacy of Aclarlubicin in Animal Models

Animal Model Tumor Type Route of Administration Key Finding
Nude Mouse Xenograft Intraperitoneal Human Ovarian Cancer Intraperitoneal Prolonged survival nih.gov
Mice Lewis Lung Carcinoma Oral Suppressed tumor growth jst.go.jp
Mice Colon Adenocarcinoma 26 Oral Increased survival time (T/C% of 187% at 10 mg/kg) jst.go.jp
Mice Colon Adenocarcinoma 38 Oral Increased survival time (T/C% of 141% at 10 mg/kg) jst.go.jp

Pharmacodynamic Biomarker Identification in Preclinical Models

The identification of pharmacodynamic biomarkers in preclinical models is crucial for understanding a drug's mechanism of action and for providing measurable indicators of target engagement. catapult.org.uknih.gov For this compound, preclinical research has identified several potential biomarkers that reflect its distinct molecular and cellular effects. These investigations help to differentiate its activity from other anthracyclines and provide a basis for translational research. nih.govnuvisan.com Key pharmacodynamic effects observed in preclinical studies involve the drug's interaction with DNA topoisomerase II, its impact on chromatin structure, and its potent inhibition of transcription.

Research into Aclarlubicin's mechanism has revealed a significant and previously unanticipated effect on the mobility of DNA topoisomerase IIβ (TOP2B) within the cell nucleus. nih.gov In one study using live-cell imaging, Aclarlubicin was shown to decrease the nuclear mobility of EGFP-tagged human TOP2B in a concentration-dependent manner. nih.gov Notably, this reduction in mobility occurred independently of the enzyme's catalytic activities, as TOP2B mutants lacking ATPase or topoisomerase functions still exhibited reduced mobility in the presence of the drug. nih.gov This suggests that the change in TOP2B's subnuclear movement, rather than just the inhibition of its enzymatic function, could serve as a specific pharmacodynamic biomarker for Aclarlubicin's cellular activity. nih.gov

Another significant pharmacodynamic effect identified for Aclarlubicin, in common with other anthracyclines like doxorubicin, is the induction of histone eviction from chromatin. nih.govnih.govnih.gov Studies have shown that Aclarlubicin promotes the removal of histones from open chromatin regions. nih.gov This process is consequential as it leads to the deregulation of the transcriptome in cancer cells. nih.govnih.gov The eviction of histones, including the DNA damage response-associated variant H2AX, has been observed irrespective of the drug's ability to cause DNA double-strand breaks, a characteristic that distinguishes it from doxorubicin. nih.govnih.gov Therefore, the quantification of free histones or the analysis of specific histone modifications and localization could act as valuable biomarkers of Aclarlubicin's chromatin-disrupting activity. nih.govnih.gov

Furthermore, Aclarlubicin is a potent inhibitor of DNA-to-RNA transcription. nih.gov This inhibition is associated with the degradation of RNA polymerase II and results in rapid, observable condensation of nucleoli within treated cells. nih.gov The morphological changes in nucleoli, which can be visualized through microscopy, represent a direct cellular consequence of Aclarlubicin's interference with transcription machinery. nih.gov These changes, along with direct measurements of RNA synthesis, provide a clear and measurable set of biomarkers to assess the pharmacodynamic response to Aclarlubicin in preclinical cancer models. nih.gov

The table below summarizes the key pharmacodynamic biomarkers for this compound that have been identified in preclinical investigations.

Biomarker CategorySpecific BiomarkerPreclinical ModelKey Research FindingCitation
Topoisomerase II Interaction Reduced nuclear mobility of DNA Topoisomerase IIβ (TOP2B)Human cells (in vitro)Aclarlubicin decreases the mobility of TOP2B in the nucleus in a concentration-dependent manner, independent of the enzyme's catalytic activity. nih.gov
Chromatin Modification Histone eviction from open chromatinCancer cells (in vitro)Aclarlubicin, like other anthracyclines, causes the removal of histones from chromatin, leading to transcriptome deregulation. nih.govnih.govnih.gov
Transcription Inhibition Nucleolar condensationCells (in vitro)Treatment with Aclarlubicin leads to the rapid condensation of nucleoli, reflecting the inhibition of RNA synthesis. nih.gov
Transcription Inhibition Degradation of RNA Polymerase IICells (in vitro)Aclarlubicin causes the degradation of RNA polymerase II, contributing to its overall inhibition of transcription. nih.gov

Mechanisms of Drug Resistance to Aclarlubicin Hcl

Multidrug Resistance (MDR) Phenotypes and Underlying Mechanisms

The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, where cancer cells exhibit cross-resistance to a broad spectrum of structurally and functionally unrelated anticancer drugs. imrpress.commdpi.com This complex phenotype arises from a combination of intricate molecular mechanisms that cancer cells employ to survive the pharmacological assault. imrpress.com

Efflux Transporter Overexpression (e.g., P-glycoprotein, ABC Transporters)

A principal mechanism underlying MDR is the increased expression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com These membrane proteins function as energy-dependent efflux pumps, actively extruding a wide array of chemotherapeutic agents, including Aclarlubicin, from the cancer cell. nih.govoaepublish.com This reduces the intracellular drug concentration, preventing the drug from reaching its target and exerting its cytotoxic effects. oaepublish.comnih.gov

Key members of the ABC transporter superfamily implicated in MDR include:

P-glycoprotein (P-gp/ABCB1): As the first identified mammalian ABC multidrug transporter, P-gp is extensively studied for its role in pumping various drugs out of the cell. oaepublish.comnih.gov Its overexpression is a common feature of many drug-resistant tumors. mdpi.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Similar to P-gp, MRP1 contributes to the efflux of a broad range of anticancer drugs. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter also plays a significant role in drug efflux and is expressed in various tissues, contributing to both drug resistance and affecting drug absorption. nih.govoaepublish.com

The overexpression of these transporters can be so effective that they can eject up to 98% of known xenobiotic compounds, with P-gp alone capable of effluxing approximately 90 different substrates. frontiersin.org

Table 1: Key ABC Transporters in Multidrug Resistance

Transporter Gene Name Function Implicated in Resistance to
P-glycoprotein ABCB1 Drug efflux pump Anthracyclines, taxanes, vinca (B1221190) alkaloids
MRP1 ABCC1 Drug and conjugate efflux pump Anthracyclines, vinca alkaloids, etoposide (B1684455)
BCRP ABCG2 Drug and xenobiotic efflux pump Topotecan, mitoxantrone, anthracyclines

Altered Drug Metabolism and Detoxification Pathways (e.g., Glutathione-S-transferase Activity)

Cancer cells can develop resistance by enhancing their ability to metabolize and detoxify chemotherapeutic agents before they can cause damage. The Glutathione (B108866) S-transferase (GST) system plays a pivotal role in this process. oxfordbiomed.commdpi.com GSTs are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of xenobiotics, including anticancer drugs. mdpi.com This conjugation reaction generally renders the drugs more water-soluble and less toxic, facilitating their subsequent elimination from the cell. mdpi.com

Increased GST activity is frequently observed in drug-resistant tumors and has been linked to resistance against various chemotherapeutic agents. nih.gov The overexpression of specific GST isoforms, such as GSTπ, is common in many solid tumors and is associated with a drug-resistant phenotype. nih.gov This detoxification can occur through several mechanisms, including the direct enzymatic inactivation of the drug. bsmiab.orgjournalagent.com

Topoisomerase II Alterations (e.g., Quantitative and Qualitative Changes)

Aclarlubicin, like other anthracyclines, primarily targets DNA topoisomerase II. This enzyme is essential for managing DNA topology during replication, transcription, and recombination. frontiersin.orgmedicaljournalssweden.se Aclarlubicin stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death. medicaljournalssweden.se

Resistance to topoisomerase II inhibitors can arise from both quantitative and qualitative changes in the enzyme:

Quantitative Changes: A reduction in the cellular levels of topoisomerase IIα protein or its mRNA can lead to drug resistance. tno.nlnih.gov With less of the target enzyme present, the drug is less effective at inducing DNA damage. nih.gov

Qualitative Changes: Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, making it less sensitive to the drug. medicaljournalssweden.senih.gov These mutations can affect the drug-binding site or alter the enzyme's conformational changes, thereby preventing the stabilization of the cleavable complex. frontiersin.orgnih.gov Additionally, post-translational modifications, such as phosphorylation, can modulate the activity and drug sensitivity of topoisomerase II. frontiersin.orgtno.nl For instance, a hyperphosphorylated form of topoisomerase II has been reported in etoposide-resistant cells. frontiersin.org

DNA Damage Repair Mechanism Adaptations

Upon exposure to DNA-damaging agents like Aclarlubicin, cancer cells can activate and enhance their DNA repair pathways to counteract the drug's effects. mdpi.comelifesciences.org DNA repair is a complex and energy-intensive process that involves a coordinated network of signaling pathways and metabolic reprogramming. mdpi.com

Cancer cells can adapt to DNA damage by:

Increasing DNA Repair Capacity: Enhanced activity of DNA repair pathways, such as base excision repair (BER), allows cancer cells to more efficiently remove the DNA lesions induced by the drug. oaepublish.com This increased repair capacity can be achieved through the heightened expression of DNA repair enzymes and accessory factors. oaepublish.com

Metabolic Rewiring: Cells can rewire their metabolism to produce the necessary energy (ATP) and metabolites required for the demanding process of DNA repair. mdpi.com This metabolic adaptation can, however, sometimes create new vulnerabilities that could be exploited therapeutically. mdpi.com

Tolerance of DNA Damage: Some cancer cells develop mechanisms to tolerate DNA damage, for example, by up-regulating specific polymerases involved in translesion synthesis, which allows replication to proceed across damaged DNA templates. mdpi.com

Apoptosis Evasion Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. nih.gov The evasion of apoptosis is a hallmark of cancer and a significant contributor to drug resistance. mdpi.comtechscience.com Cancer cells can develop resistance to Aclarlubicin by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. mdpi.com

Mechanisms of apoptosis evasion include:

Deregulation of the Intrinsic Pathway: This pathway, also known as the mitochondrial pathway, is often dysregulated in resistant tumors. nih.govmdpi.com This can involve the overexpression of anti-apoptotic proteins from the Bcl-2 family, which prevent the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. mdpi.com

Overexpression of Inhibitors of Apoptosis Proteins (IAPs): IAPs can directly bind to and inhibit caspases, the key executioner enzymes of apoptosis, thereby blocking the final steps of the apoptotic cascade. nih.govmdpi.com

Alterations in Survival Pathways: Signaling pathways such as the PI3K/AKT pathway are often overactive in resistant tumors, promoting cell survival and inhibiting apoptosis. mdpi.com

The interplay between apoptosis and other cellular processes like autophagy can also influence drug resistance. Autophagy, a cellular recycling process, can sometimes promote cell survival under stress, but can also lead to cell death. mdpi.comnih.gov

Research Models for Studying Aclarlubicin HCl Resistance

To investigate the complex mechanisms of Aclarlubicin resistance, researchers utilize various in vitro and in vivo models. A common approach involves the development of drug-resistant cancer cell lines. These are typically generated by continuously exposing a parental, drug-sensitive cell line to gradually increasing concentrations of Aclarlubicin. This selection process mimics the development of acquired resistance in a clinical setting.

For instance, studies have used human non-small cell lung cancer cell lines and their doxorubicin-selected variants to investigate the roles of drug accumulation and topoisomerase IIα levels in resistance. tno.nl Similarly, human HL-60 leukemia cells have been used to study subforms of topoisomerase IIα that exhibit high resistance to drugs like amsacrine (B1665488) and etoposide. medicaljournalssweden.se

These resistant cell lines serve as invaluable tools to:

Identify and characterize the specific molecular changes associated with resistance.

Screen for new drugs or agents that can overcome resistance.

Investigate the efficacy of combination therapies.

Animal models, such as xenografts of resistant human tumors in immunodeficient mice, are also employed to study resistance in a more complex, whole-organism context. oaepublish.com Furthermore, computational models and in silico methods, such as QSAR models, are increasingly being used to predict the activity of compounds and their interactions with resistance-mediating proteins like P-gp, aiding in the early stages of drug development. nih.gov

In Vitro Drug-Induced Resistance Models

In vitro drug-induced resistance models are fundamental tools for investigating the molecular basis of chemotherapy resistance. nih.gov These models are typically developed by exposing cancer cell lines to gradually increasing concentrations of a cytotoxic agent, such as this compound, over a prolonged period. nih.gov This process selects for cells that have acquired or inherently possess traits allowing them to withstand the drug's effects.

The resulting resistant cell lines can be compared to their parental, drug-sensitive counterparts to identify the specific genetic and proteomic changes associated with the resistant phenotype. nih.gov Methodologies for analyzing these models are extensive and include colorimetric and fluorescent bioassays to assess cell viability, analysis of drug efflux pump activity using substrates like rhodamine, and molecular techniques such as RT-qPCR to quantify the expression of resistance-related proteins. nih.gov Two of the most important mediators of chemotherapy resistance, P-glycoprotein and multidrug resistance protein-1, were first identified using such chemotherapy-resistant cell lines. nih.gov While this is a generalized methodology, it is a standard and applicable approach for developing cell lines resistant to specific drugs like this compound to study its unique resistance profile.

Patient-Derived Xenograft (PDX) Models for Resistance Studies

Patient-derived xenograft (PDX) models offer a more clinically relevant platform for studying drug resistance. antineo.fr These models are created by implanting tumor tissue from a patient directly into an immunocompromised mouse. antineo.fr PDX models are known to retain the core characteristics of the original human tumor, including its genetic and phenotypic features, cellular architecture, and tumor heterogeneity. antineo.froaepublish.com This preservation of the patient's tumor characteristics makes PDX models highly valuable for predicting clinical responses and investigating resistance mechanisms. antineo.fr

In the context of this compound resistance, PDX models can be developed from tumors of patients who have relapsed or become refractory to treatment. These models can recapitulate the drug sensitivities and resistance observed in the clinic. frontiersin.org By treating these PDX models with this compound, researchers can study the emergence of resistance in a system that closely mimics the human disease, explore the role of the tumor microenvironment in this process, and test novel therapies designed to overcome it. oaepublish.comoatext.com For instance, PDX models have been instrumental in studying resistance to various therapies in acute leukemia and multiple myeloma, providing a robust framework for translational research. oaepublish.comfrontiersin.org

CRISPR-Based Gene Editing for Resistance Mechanism Elucidation

The advent of CRISPR-Cas9 genome editing has revolutionized the identification of genes that drive drug resistance. nih.govnih.gov Genome-wide CRISPR-Cas9 screens allow for the systematic knockout of tens of thousands of genes to pinpoint which specific genetic alterations confer resistance to a drug like this compound. nih.gov

In a typical positive selection screen for resistance, a population of cells is engineered so that each cell has a single gene knocked out. galaxyproject.org This pool of cells is then treated with a near-lethal dose of the drug. revvity.com Cells with knockouts of genes that are essential for the drug's efficacy will survive and proliferate, becoming enriched in the population. revvity.com Subsequent sequencing of the surviving cell population reveals which genes, when lost, lead to drug resistance. galaxyproject.org This powerful, unbiased approach can uncover novel resistance pathways and identify potential therapeutic targets to counteract them. nih.govembopress.org CRISPR screens are a feasible tool for any laboratory to identify genes driving various phenotypes, including drug resistance. galaxyproject.org

Reversal Strategies for this compound Resistance (Mechanistic Focus)

Overcoming resistance to this compound involves strategies aimed at disabling the specific mechanisms that cancer cells use to evade the drug's cytotoxic effects. Research is focused on co-therapies that can restore the efficacy of the anthracycline.

Co-administration with Efflux Pump Inhibitors

A primary mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These pumps, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively expel chemotherapeutic agents like anthracyclines from the cell, reducing their intracellular concentration and thus their effectiveness. nih.gov

The co-administration of efflux pump inhibitors (EPIs) is a promising strategy to reverse this form of resistance. nih.gov EPIs are small molecules designed to block the activity of these pumps. nih.gov By doing so, they can restore the intracellular accumulation of the chemotherapeutic agent and re-sensitize resistant cancer cells. nih.gov

Efflux Pump InhibitorTarget Pump(s)Mechanism of Action / Notes
Phe-Arg-β-naphthylamide (PAβN) RND pumps (e.g., AcrAB-TolC in bacteria)A broad-spectrum dipeptide amide EPI. Its use in oncology is limited by toxicity. nih.govplos.org
D13-9001 MexAB-OprM (in P. aeruginosa)A pyridopyrimidine derivative shown to be a specific inhibitor, acting by binding to a specific site in the pump. nih.gov
Pyranopyridines RND-type efflux pumpsA novel series of EPIs that bind to the "hydrophobic trap" of the pump, blocking the conformational changes required for drug extrusion. gardp.org

This table provides examples of efflux pump inhibitors and their mechanisms, which represent strategies applicable to overcoming resistance in cancer therapy.

Targeting Adaptive Signaling Pathways (e.g., MAPK, PI3K/Akt)

Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the apoptotic effects of chemotherapy. The MAPK/ERK and PI3K/Akt pathways are two of the most critical cascades involved in this process. nih.govnih.gov

PI3K/Akt Pathway: Hyperactivation of the PI3K/Akt pathway is a frequent event in many cancers and is strongly associated with drug resistance. frontiersin.orgmdpi.com This pathway promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and can also increase the expression of drug efflux pumps. frontiersin.orgmdpi.com Therefore, combining this compound with inhibitors of PI3K or Akt is a rational strategy to block these survival signals and enhance cell death. nih.gov Studies have shown that inhibiting this pathway can attenuate chemoresistance. nih.govarchivesofmedicalscience.com

MAPK Pathway: The MAPK/ERK pathway communicates signals from cell surface receptors to the nucleus, regulating cell proliferation and survival. wikipedia.org Its constitutive activation, often through mutations in genes like RAS or BRAF, is a hallmark of many cancers and a key driver of resistance to therapy. nih.gov Reactivation of the MAPK pathway is a central mechanism of acquired resistance to targeted therapies. massgeneral.org Targeting components of this pathway, such as MEK or ERK, in combination with this compound could prevent the cancer cells from escaping the drug's cytotoxic impact. nih.gov Chemotherapy-induced cellular stress can activate the p38 MAPK pathway, leading to cellular repair mechanisms that promote tumor cell survival. researchgate.net

Aclarlubicin Hcl in Combination Therapies Mechanistic & Preclinical Synergy

Synergistic Interactions with Other Antineoplastic Agents (in vitro/animal models)

Preclinical investigations have demonstrated that Aclarlubicin HCl can produce synergistic cytotoxic effects when combined with several other antineoplastic drugs across different cancer types. In pancreatic ductal adenocarcinoma (PDAC) cell lines, the combination of aclarubicin (B47562) and gemcitabine (B846) showed a synergistic effect at dose ranges where either drug alone was ineffective. researchgate.netresearchgate.net This suggests a potential for combination regimens in solid tumors.

In the context of hematological malignancies, particularly acute myeloid leukemia (AML), combination strategies have been explored. The CAG regimen, which includes low-dose cytarabine (B982), aclarubicin, and granulocyte colony-stimulating factor (G-CSF), has been widely used and is recommended for relapsed/refractory AML. nih.govdovepress.commdpi.com Preclinical rationale supports this combination's efficacy. dovepress.com Furthermore, a synergistic effect has been observed when combining homoharringtonine (B1673347) with aclarubicin and cytarabine in t(8;21) leukemia cells. spandidos-publications.comsci-hub.se

Conversely, interactions are not universally synergistic. Preclinical data has repeatedly shown that aclarubicin antagonizes the action of topoisomerase II poisons like etoposide (B1684455). mdpi.comnih.gov This is because they have opposing effects on the topoisomerase II catalytic cycle. nih.gov In models of human non-small cell lung adenocarcinoma and hepatocellular carcinoma, subtoxic concentrations of aclarubicin were found to antagonize the cytotoxic effects of doxorubicin (B1662922). sci-hub.se

Combination AgentCancer ModelObserved EffectSource(s)
GemcitabinePancreatic Ductal Adenocarcinoma (PDAC) cell linesSynergistic researchgate.netresearchgate.net
Cytarabine (+ G-CSF)Acute Myeloid Leukemia (AML)Synergistic/Efficacious Combination nih.govdovepress.comresearchgate.net
Homoharringtonine (+ Cytarabine)t(8;21) Leukemia cellsSynergistic spandidos-publications.comsci-hub.se
ImatinibChronic Myeloid Leukemia (K562 cells)Synergistic (Sensitization) nih.gov
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)Human acute lymphoblastic leukemia (Jurkat) and lung cancer (A549) cellsSynergistic researchgate.net
EtoposideEhrlich ascites tumor (mice), various cell linesAntagonistic mdpi.comnih.gov
DoxorubicinHuman non-small cell lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cellsAntagonistic sci-hub.se

Mechanistic Basis of Combination Efficacy

The effectiveness of this compound in combination therapies stems from its unique and multifaceted mechanisms of action, which differ significantly from other anthracyclines.

Aclarlubicin's primary mechanism is distinct from classical anthracyclines; it is characterized by the induction of chromatin damage via histone eviction rather than the generation of significant DNA double-strand breaks (DSBs). nih.govresearchgate.netbiorxiv.orgpnas.orgpnas.org Studies have shown that aclarubicin fails to induce significant genotoxic stress or DSBs, a key difference from doxorubicin and etoposide. biorxiv.orgpnas.orgpnas.org In fact, when combined with the topoisomerase II poison etoposide, aclarubicin has been shown to reduce the induction of DSBs, confirming an antagonistic effect at this level. mdpi.com

However, this does not preclude synergy through DNA damage pathways. Instead of enhancing damage induction, aclarubicin appears to synergize with certain agents by inhibiting the repair of DNA damage they cause. In preclinical models, combining aclarubicin with radiation produced an increase in cell killing, with the proposed mechanism being the inhibition of the repair of radiation-induced DNA damage. nih.gov This suggests that aclarubicin can make cancer cells more vulnerable to DNA-damaging agents not by adding to the damage, but by preventing the cells from recovering from it.

A significant advantage of aclarubicin in combination therapy is its ability to circumvent common drug resistance mechanisms. nih.gov A primary mechanism of multidrug resistance (MDR) in cancer is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes many chemotherapeutic agents from the cell. nih.govscirp.org Preclinical studies have demonstrated that aclarubicin is not a substrate for P-gp and therefore retains its cytotoxic activity in cancer cell lines that are rich in P-glycoprotein and resistant to other anthracyclines like doxorubicin and epirubicin (B1671505). nih.govppm.edu.pl

This property means there is a lack of cross-resistance between aclarubicin and other anthracyclines, making it a theoretically ideal choice for treating neoplasms that have become resistant to first-line anthracycline regimens. nih.govnih.gov Some research also suggests that aclarubicin may itself act as a modulator of multi-drug resistance, potentially inhibiting proteins involved in the resistance process. nih.govresearchgate.net

Preclinical evidence indicates that aclarubicin combinations can synergistically modulate key intracellular signaling pathways that govern cell survival and proliferation. In a study on AML cells, the combination of homoharringtonine and aclarubicin was found to synergistically inhibit both the PI3K/AKT and WNT/β-catenin signaling pathways. researchgate.net In another study, it was noted that aclarubicin-induced differentiation in K562 leukemia cells might occur via the mitogen-activated kinase (MAPK) pathway. researchgate.net

Further research into an etoposide-based regimen for AML with TP53 mutations found that these cells were sensitive to etoposide-induced apoptosis, while TP53 wild-type cells were relatively more sensitive to aclarubicin-induced apoptosis. ashpublications.org This finding suggests that the genetic background of the cancer cell, specifically its signaling and apoptosis pathways, can dictate the effectiveness of aclarubicin-based combinations.

Combination with Targeted Agents and Immunomodulators (Preclinical)

Research has extended into combining aclarubicin with newer classes of anticancer drugs, including targeted therapies and immunomodulators, with promising preclinical rationale.

In the realm of targeted therapy, preclinical research showed that a low concentration of aclarubicin could sensitize K562 chronic myelogenous leukemia cells to the specific Bcr-Abl tyrosine kinase inhibitor, imatinib. nih.gov There is also mention of aclarubicin being used in a combination regimen (CDCAG) that includes the histone deacetylase (HDAC) inhibitor, tucidinostat, for treating relapsed/refractory AML, indicating potential synergy with epigenetic modifiers. frontiersin.org

Regarding immunomodulators, while direct preclinical studies combining aclarubicin with agents like checkpoint inhibitors are not extensively documented, there is a strong mechanistic basis for such combinations. Aclarubicin is recognized as a potent inducer of immunogenic cell death (ICD). tandfonline.com ICD is a form of cancer cell death that stimulates an anti-tumor immune response. This property suggests that aclarubicin could convert an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immunotherapies like PD-1/PD-L1 inhibitors. tandfonline.com This potent ICD-stimulatory activity, combined with reduced toxicity compared to classical anthracyclines, has led to calls for clinical studies to explore combinations of aclarubicin-like compounds with immunotherapy in both hematological and solid cancers. tandfonline.com

Advanced Drug Delivery Systems for Aclarlubicin Hcl

Nanocarrier-Based Delivery Research

The development of nanocarrier-based systems for drug delivery has garnered significant attention in pharmaceutical research. nih.govnih.govmdpi.com These systems, which include liposomes, polymeric nanoparticles, micelles, and dendrimers, offer the potential to improve the therapeutic index of anticancer agents like Aclarlubicin HCl by altering their pharmacokinetic profiles, enhancing their solubility, and enabling targeted delivery. nih.govmdpi.comdovepress.com

Liposomal Formulations and Their Impact on Cellular Uptake

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and hydrophobic drugs. mdpi.com The composition of the lipid bilayer, including the type of phospholipids (B1166683) and the presence of components like cholesterol, influences the liposome's stability, charge, and permeability. mdpi.com The surface charge of liposomes is a critical factor in their interaction with cell membranes. mdpi.com Cationic (positively charged) liposomes, for instance, tend to interact more effectively with the negatively charged surfaces of cancer cells, which can lead to enhanced cellular uptake. mdpi.comdovepress.com

Studies on various liposomal formulations have demonstrated that modifications to their composition can significantly impact their uptake by cancer cells. For example, the inclusion of certain lipids can create pH-sensitive liposomes that are stable at physiological pH but become destabilized in the acidic environment of tumors, facilitating the release of the encapsulated drug. Research on glioblastoma cells showed that a novel cationic and pH-sensitive liposome (B1194612) formulation was efficiently internalized and released its contents within the cells. davidfortin.ca Confocal microscopy and flow cytometry are common techniques used to evaluate the cellular uptake and intracellular release kinetics of these formulations. davidfortin.ca The modification of liposomes with targeting ligands can further enhance their uptake by specific cancer cells. researchgate.net For example, folate-conjugated liposomes have shown dramatically increased cellular uptake in cancer cells that overexpress the folate receptor. researchgate.net

Interactive Table: Impact of Liposomal Formulation on Cellular Uptake

Formulation Type Key Feature Impact on Cellular Uptake Reference
Cationic Liposomes Positive surface charge Enhanced interaction with negatively charged cell membranes, leading to increased uptake. mdpi.comdovepress.com
pH-Sensitive Liposomes Destabilized in acidic environments Promotes drug release within the tumor microenvironment and inside cancer cells. davidfortin.ca
Ligand-Targeted Liposomes Surface-conjugated with specific ligands (e.g., folate) Increased uptake in cancer cells overexpressing the corresponding receptor. researchgate.net

Polymeric Nanoparticles (e.g., PLGA) for Controlled Release

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the U.S. Food and Drug Administration (FDA) that is widely used in the development of controlled-release drug delivery systems. mdpi.com The degradation rate of PLGA can be tuned by altering the ratio of lactic acid to glycolic acid, its molecular weight, and its crystallinity, allowing for the design of nanoparticles with specific drug release profiles. mdpi.comnih.gov The release of a drug from PLGA nanoparticles is typically governed by a combination of diffusion of the drug through the polymer matrix and erosion of the polymer itself. mdpi.comnih.gov

Research has shown that encapsulating anticancer drugs like Aclacinomycin A (an anthracycline similar to Aclarlubicin) in PLGA microspheres can lead to a sustained release over an extended period. mdpi.com The incorporation of polyethylene (B3416737) glycol (PEG) into the PLGA matrix to form PLGA-PEG copolymers can increase the hydrophilicity of the nanoparticles, leading to faster water penetration and, consequently, a more rapid drug release. mdpi.commdpi.com For example, a study on PLGA-PEG microspheres encapsulating Aclacinomycin A demonstrated that increasing the PEG content resulted in higher release rates. mdpi.com These polymeric nanoparticles can be formulated using methods such as the oil-in-water solvent evaporation technique. mdpi.com

Interactive Table: Characteristics of Aclacinomycin A-loaded PLGA-PEG Microspheres

PEG Content (%) Particle Size (µm) Encapsulation Efficiency (%) Cumulative Release (at 70 days) Reference
0 45-70 48-70 ~50% mdpi.com
5 45-70 48-70 95-100% mdpi.com
10 45-70 48-70 95-100% mdpi.com
15 45-70 48-70 95-100% mdpi.com

Micellar and Dendrimer-Based Systems

Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell. dovepress.com This structure makes them ideal for encapsulating poorly water-soluble drugs like many chemotherapeutic agents, thereby increasing their solubility and stability in aqueous environments. dovepress.com Polymeric micelles, formed from amphiphilic block copolymers, have been extensively studied for drug delivery applications. dovepress.com

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. sigmaaldrich.cnmdpi.com Their unique structure, characterized by a central core, branching units, and a high density of surface functional groups, allows for the encapsulation of drug molecules within their interior voids or their conjugation to the surface. mdpi.comsigmaaldrich.cn Polyamidoamine (PAMAM) and polypropyleneimine (PPI) are common types of dendrimers investigated for drug delivery. nih.gov Dendrimer-based systems offer several advantages, including precise control over size and shape, and the ability to attach multiple drug molecules or targeting ligands to their surface. sigmaaldrich.cn Hybrid systems, such as micellar-dendrimer structures, have been developed to combine the advantages of both platforms, offering high drug loading capacity and the ability to carry other therapeutic agents like siRNA. mdpi.com

Inorganic Nanomaterial Platforms (e.g., Mesoporous Silica (B1680970), Metal Nanoparticles)

Inorganic nanomaterials, such as mesoporous silica nanoparticles (MSNs) and metal nanoparticles (e.g., gold nanoparticles), have emerged as promising platforms for drug delivery due to their unique properties. rsc.orgmdpi.com MSNs possess a high surface area and large pore volume, which allows for high drug loading capacities. dovepress.com Their pore size and surface chemistry can be readily modified to control the release of the encapsulated drug. dovepress.com For instance, the surface of MSNs can be functionalized with polymers or lipid bilayers to create "gatekeepers" that can be triggered to open and release the drug in response to specific stimuli, such as a change in pH. dovepress.com

Metal nanoparticles, particularly gold nanoparticles, have also been explored for drug delivery. mdpi.com Their surface can be easily functionalized with drugs, targeting ligands, and imaging agents, making them suitable for theranostic applications. The development of automated platforms for the synthesis of these inorganic nanomaterials is helping to accelerate research and ensure the production of nanoparticles with consistent properties. mdpi.com

Targeting Strategies for Enhanced Delivery

Targeting strategies aim to increase the accumulation of a drug at the desired site of action, such as a tumor, while minimizing its exposure to healthy tissues. nih.gov This can be achieved through passive targeting, which relies on the enhanced permeability and retention (EPR) effect, or active targeting, which involves the use of ligands that bind to specific receptors on cancer cells. dovepress.com

Ligand-Mediated Active Targeting (e.g., Antibody, Peptide Conjugation)

Ligand-mediated active targeting involves decorating the surface of nanocarriers with molecules (ligands) that have a high affinity for receptors that are overexpressed on the surface of cancer cells. nih.govnih.govnjit.edu This specific interaction enhances the cellular uptake of the nanocarrier through a process called receptor-mediated endocytosis. dovepress.com

A variety of ligands have been investigated for active targeting, including antibodies, antibody fragments, peptides, and small molecules like folic acid. mdpi.com For example, the transferrin receptor is often upregulated in cancer cells, and transferrin-conjugated nanoparticles have been shown to improve the cellular uptake and cytotoxicity of chemotherapeutic drugs. dovepress.com Similarly, hyaluronic acid (HA) can be used as a targeting ligand for cancers that overexpress the CD44 receptor. dovepress.comnih.gov The choice of ligand and the way it is conjugated to the nanocarrier are critical factors that can influence the targeting efficiency. mdpi.com Research has shown that active targeting can lead to a significant increase in the concentration of the drug within the tumor, thereby enhancing its therapeutic efficacy. nih.gov

Stimuli-Responsive Release Systems (e.g., pH, Temperature, Enzyme-Sensitive)

Stimuli-responsive delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment, such as lower pH, elevated temperature, or the presence of certain enzymes. researchgate.netnih.govfrontiersin.org These "smart" systems, often based on materials like hydrogels or nanoparticles, aim to concentrate a drug's therapeutic action at the disease site. nih.govfrontiersin.org

pH-Responsive Systems: The acidic environment of tumors is a common trigger for drug release. mdpi.combsmiab.org Systems using pH-sensitive polymers are engineered to remain stable at physiological pH (around 7.4) and release their drug cargo in the more acidic tumor milieu. nih.govbsmiab.orgresearchgate.net

Temperature-Responsive Systems: Some delivery systems utilize temperature-sensitive polymers that release drugs in response to the slightly higher temperatures found in tumor tissues or through externally applied heat (hyperthermia). mdpi.comalcaidc.comunisco.com

Enzyme-Responsive Systems: The overexpression of specific enzymes in tumor environments can be exploited to trigger drug release from a carrier. frontiersin.orgmdpi.com These systems often incorporate enzyme-cleavable linkers that, upon breakdown, liberate the active drug. frontiersin.orgnih.gov

Despite the extensive research into these platforms for other chemotherapeutic agents like Doxorubicin (B1662922) nih.govmdpi.comnih.gov, specific studies detailing the formulation of this compound into pH, temperature, or enzyme-sensitive release systems were not identified in the available search results.

Passive Targeting via Enhanced Permeability and Retention (EPR) Effect

Passive targeting relies on the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of many solid tumors. researchgate.netmdpi.com Tumor vasculature is often leaky with poor lymphatic drainage, which allows nanoparticles and macromolecular drug carriers (typically >40 kDa) to accumulate preferentially in the tumor interstitium. mdpi.commdpi.comharvard.edu This strategy aims to increase the drug concentration at the tumor site over time. researchgate.netnih.gov While the EPR effect is a foundational principle in the design of nanomedicines for cancer therapy and has been explored for anthracyclines like Doxorubicin mdpi.com, specific research data quantifying the passive targeting of this compound formulations via the EPR effect is not detailed in the retrieved literature.

Research into Novel Delivery Modalities (beyond systemic injection)

Investigation into new delivery methods seeks to overcome the limitations of conventional systemic administration, aiming for more direct and less invasive application.

Localized delivery systems, such as implantable devices or injectable hydrogels, are designed to release a therapeutic agent directly at the tumor site or in the cavity left after surgical resection. mdpi.commdpi.com This approach can maximize the drug concentration where it is needed most.

Injectable hydrogels are particularly promising; they can be administered in a minimally invasive manner and form a drug depot that provides sustained release. mdpi.comnih.gov These hydrogels can also be designed to be stimuli-responsive, further controlling the drug release profile. nih.govnih.gov While these technologies are being actively investigated for various anticancer drugs mdpi.commdpi.com, research specifically describing the incorporation of this compound into implantable devices or hydrogel-based local delivery systems could not be located in the search findings.

Non-invasive delivery routes, such as oral, transdermal, or pulmonary (inhalation), offer significant advantages in terms of patient convenience. nih.govnih.gov Developing non-invasive systems for macromolecular drugs or compounds that are typically administered by injection is a major goal in pharmaceutical research. nih.govpreprints.org For specific research applications, inhalers could potentially be explored for targeting lung-related conditions. gerresheimer.com However, the search results yielded no information on the development or investigation of non-invasive delivery systems, including inhalers, for this compound.

Analytical Methodologies for Aclarlubicin Hcl in Research

Quantitative and Qualitative Analytical Techniques for Compound Detection

The complex structure of Aclarlubicin, an anthracycline antibiotic, necessitates sophisticated analytical methods for its reliable detection and characterization. researchgate.netjst.go.jp Techniques such as chromatography, mass spectrometry, and spectroscopy are fundamental in both identifying the compound and measuring its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Aclarlubicin and its related compounds. nih.gov Both normal-phase and reversed-phase HPLC methods have been developed to analyze Aclarlubicin (also referred to as Aclacinomycin A). nih.govjst.go.jp The choice between these methods depends on the sample matrix and the specific analytical goal, such as monitoring fermentation processes or determining its concentration in plasma. nih.govjst.go.jp

Normal-phase HPLC has been successfully used for monitoring the production and purification of Aclarlubicin. nih.govjst.go.jp One established method utilizes a µ-Porasil column with a mobile phase composed of a mixture of chloroform, methanol, acetic acid, water, and triethylamine. nih.govjst.go.jp For enhanced selectivity, UV detection is set at 436 nm, a wavelength where Aclarlubicin exhibits significant absorbance. nih.govjst.go.jp

Reversed-phase HPLC is particularly suited for analyzing Aclarlubicin and its metabolites in biological fluids like plasma. jst.go.jp A sensitive and selective method involves a microparticulate phenethyl derivative of silica (B1680970) column. The mobile phase typically consists of an acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer mixture (e.g., 50:50, v/v at pH 5.0). jst.go.jp Given the fluorescent nature of the Aclarlubicin molecule, a fluorescence detector is often employed, providing high sensitivity with excitation and emission wavelengths set around 435 nm and 505 nm, respectively. jst.go.jp This approach allows for the creation of linear calibration curves for quantification in the nanogram per milliliter range. jst.go.jp

Table 1: Examples of HPLC Conditions for Aclarlubicin (Aclacinomycin A) Analysis ```html

ParameterNormal-Phase HPLC [1, 6]Reversed-Phase HPLC [2, 4]
Application Monitoring Fermentation & PurificationDetermination in Plasma
Stationary Phase (Column) µ-Porasil (Silica)Microparticulate Phenethyl Derivative of Silica
Mobile Phase Chloroform-Methanol-Acetic Acid-Water-Triethylamine (68:20:10:2:0.01, v/v)Acetonitrile-0.03 M Ammonium Formate Buffer (pH 5.0) (50:50, v/v)
Detector UV-VisFluorescence
Detection Wavelength 436 nmExcitation: 435-460 nm, Emission: 505-520 nm
Internal Standard MA144 M1 (Aclarlubicin analogue)Not specified in source, but common practice



Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. eag.comThis technique is the method of choice for quantifying trace levels of drugs and their metabolites in complex biological matrices. cdc.govWhile specific LC-MS/MS methods for Aclarlubicin HCl are not extensively detailed in readily available literature, the established protocols for other anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505) are directly applicable due to structural similarities. researchgate.netnih.govresearchgate.net An LC-MS/MS method for Aclarlubicin would typically involve reversed-phase chromatography to separate the parent drug from its metabolites and matrix components. rsc.orgThe eluent from the HPLC system is then introduced into the mass spectrometer's ion source, where ionization occurs. cdc.govElectrospray ionization (ESI) is a common technique used for anthracyclines. cdc.gov The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. nih.govmeasurlabs.comIn this mode, the first quadrupole selects the specific precursor ion (the protonated molecule of Aclarlubicin, [M+H]⁺), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion (a characteristic fragment) for detection. eag.comThis precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and reducing background noise, which is crucial for analysis in complex samples like plasma or urine. cdc.govThis high specificity and sensitivity allow for detection limits in the low nanogram or even picogram per milliliter range. nih.govTable 2: Projected LC-MS/MS Parameters for Aclarlubicin Analysis (Based on Anthracycline Analogs)

Generated html

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like Aclarlubicin. jchps.comethz.chIt provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional conformation of the molecule in solution. mestrelab.comresearchgate.net The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of Aclacinomycin A has been achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.netnih.gov

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their electronic environments, while ¹³C NMR reveals the number and type of carbon atoms. jchps.com* 2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule. researchgate.netethz.ch* Heteronuclear Correlation (HSQC/HMQC): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.netethz.ch* Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different structural fragments and establishing the overall molecular structure. ethz.ch* Nuclear Overhauser Effect (NOESY/ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and the preferred 3D conformation of the molecule, including the orientation of the sugar residues relative to the aglycone core. researchgate.netnih.gov Through these advanced NMR studies, the solution conformation of Aclarlubicin has been determined, showing that the sugar residues adopt chair conformations and the tetracyclic D-ring exists in a half-chair conformation. researchgate.netnih.gov

Spectrophotometric and fluorometric methods offer rapid, simple, and cost-effective means for quantifying this compound, leveraging its inherent ability to absorb and emit light. technologynetworks.comcreative-proteomics.comUV-Visible Spectrophotometry: This technique measures the absorption of light in the ultraviolet (UV) and visible regions of the spectrum. wikipedia.orgmt.comMolecules with chromophores (light-absorbing groups), such as the conjugated tetracyclic system of the Aclarlubicin aglycone, exhibit characteristic absorption spectra. wikipedia.orgThe amount of light absorbed at a specific wavelength (the wavelength of maximum absorbance, λmax) is directly proportional to the concentration of the compound in solution, according to the Beer-Lambert law. technologynetworks.comFor Aclarlubicin, a wavelength of 436 nm has been used for quantitative analysis via UV detection. nih.govFluorometric Assays: Fluorescence spectroscopy is an even more sensitive technique. horiba.comazooptics.comCertain molecules, known as fluorophores, can absorb light at one wavelength (excitation) and then emit light at a longer, lower-energy wavelength (emission). integratedoptics.comAclarlubicin is naturally fluorescent. jst.go.jptandfonline.comA fluorometer measures the intensity of the emitted light, which is proportional to the analyte's concentration, often at very low levels. creative-proteomics.comThis method offers high sensitivity and selectivity, as fewer compounds fluoresce compared to those that merely absorb light. For Aclarlubicin, reported excitation/emission wavelengths include 435 nm/505 nm and 460 nm/520 nm. jst.go.jptandfonline.com

Bioanalytical Method Development and Validation for Preclinical Studies

The development and validation of bioanalytical methods are essential for the quantitative evaluation of this compound in biological matrices during preclinical research. iajps.comThese validated methods are crucial for pharmacokinetic and toxicokinetic studies, providing reliable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. iajps.comThe process ensures that the analytical method is accurate, precise, and specific for its intended use. nih.gov Method development involves optimizing procedures for sample preparation, separation, and detection. nih.govKey parameters that must be defined and optimized include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. rsc.orgnih.gov* Accuracy: The closeness of the measured concentration to the true value. rsc.org* Precision: The degree of agreement among a series of measurements of the same sample, expressed as the relative standard deviation (RSD). nih.gov* Calibration Curve: Demonstrating the linear relationship between analyte concentration and the instrument response over a specific range. rsc.org* Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov* Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix. nih.gov* Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). cigb.edu.cu

Quantifying this compound in complex biological samples requires robust sample preparation procedures to remove interfering substances like proteins and lipids before instrumental analysis. mdpi.comThe choice of technique depends on the matrix and the analytical method.

Cell Lysates: To measure intracellular drug concentrations, cells are first lysed to release their contents. For some analyses, such as micellar electrokinetic capillary chromatography (MEKC), the cell lysate can be injected directly. nih.govMore commonly, especially for LC-MS/MS, proteins are precipitated from the lysate using an organic solvent like acetonitrile. researchgate.netThe mixture is then centrifuged, and the supernatant containing the drug is collected for analysis. researchgate.net

Tissue Homogenates: Tissues are first mechanically disrupted and homogenized to create a uniform suspension. Similar to cell lysates, a protein precipitation or a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is required to isolate the analyte from the complex tissue components before analysis. researchgate.net

Animal Biofluids (e.g., Plasma, Urine): Plasma and urine are common matrices for pharmacokinetic studies.

Protein Precipitation (PPT): The simplest method for plasma, where a cold organic solvent is added to precipitate proteins. mdpi.com * Liquid-Liquid Extraction (LLE): This involves extracting the drug from the aqueous biofluid into an immiscible organic solvent (e.g., a chloroform-isopropanol mixture for anthracyclines). researchgate.netThis method provides a cleaner sample than PPT.

Solid-Phase Extraction (SPE): This is a highly effective and common technique for cleaning up and concentrating analytes from biofluids. nih.govmdpi.comFor anthracyclines in urine, a C18 SPE cartridge is often used. The sample is loaded onto the cartridge, interfering substances are washed away, and the drug is then eluted with a suitable solvent. nih.govThis technique yields high recovery and very clean extracts, which is ideal for sensitive LC-MS/MS analysis. nih.gov

**Table 3: Common Sample Preparation Techniques for Aclarlubicin in Biological Matrices** ```html
Biological MatrixPreparation TechniquePrincipleTypical Application/Reference
Cell Lysates Protein PrecipitationAn organic solvent (e.g., Acetonitrile) is added to denature and precipitate proteins, which are then removed by centrifugation.LC-MS/MS analysis of anthracyclines in cancer cells. nih.gov
Plasma Liquid-Liquid Extraction (LLE)Analyte is partitioned from the aqueous plasma into an immiscible organic solvent.HPLC or LC-MS/MS analysis of anthracyclines. [4, 18]
Urine Solid-Phase Extraction (SPE)Analyte is adsorbed onto a solid sorbent (e.g., C18), interferences are washed away, and the purified analyte is eluted.Trace determination of anthracyclines by LC-MS/MS. measurlabs.com
Tissue Homogenates Homogenization + LLE or SPEMechanical disruption followed by extraction to isolate the analyte from the complex tissue matrix.General principle for drug quantification in tissues. researchgate.net

Bioanalytical Method Development and Validation for Preclinical Studies

Metabolic Stability and Metabolite Identification in In Vitro Systems

The metabolic stability of a compound is a critical parameter in drug discovery, providing insights into its potential in vivo half-life and clearance. For anthracyclines, including this compound, the primary site of metabolism is the liver. In vitro systems, such as human liver microsomes (HLM), are commonly employed to investigate metabolic pathways and the rate of biotransformation. These systems contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily and reductases.

The metabolism of anthracyclines is principally characterized by two major enzymatic pathways: a two-electron reduction of the C-13 carbonyl group and a one-electron reduction of the quinone moiety. nih.gov The two-electron reduction leads to the formation of alcohol metabolites. nih.gov This conversion is predominantly catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies. researchgate.netnih.gov While this pathway is crucial for the drug's elimination, the resulting alcohol metabolites, though often less cytotoxic, have been implicated in the cardiotoxic side effects associated with this class of compounds. nih.govresearchgate.netnih.gov

The one-electron reduction of the quinone ring results in the formation of highly reactive semiquinone radicals. nih.gov This metabolic activation is thought to contribute to the antitumor activity of anthracyclines through the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules. nih.gov Other metabolic transformations for anthracyclines include hydroxylation and the formation of deoxyaglycones. nih.gov

Studies on anthracyclines like doxorubicin and daunorubicin (B1662515) have demonstrated that genetic variations, such as non-synonymous single-nucleotide polymorphisms (ns-SNPs) in the genes encoding for CBRs, can significantly alter the in vitro metabolic rates of these drugs. pharmgkb.org

While specific studies on this compound are limited, the metabolic profile is expected to follow the general pathways observed for other anthracyclines. The primary metabolites would likely be the C-13 alcohol derivatives. The identification and quantification of these metabolites are typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Table 1: Key Enzymes and Metabolites in the In Vitro Metabolism of Anthracyclines

Enzyme Superfamily Specific Enzymes Metabolic Reaction Resulting Metabolites Significance
Aldo-keto Reductases (AKRs)AKR1C3Two-electron reduction of C-13 carbonylC-13 alcohol metabolitesDrug elimination, potential cardiotoxicity
Carbonyl Reductases (CBRs)CBR1, CBR3Two-electron reduction of C-13 carbonylC-13 alcohol metabolitesDrug elimination, potential cardiotoxicity
NADPH-dependent reductasesVariousOne-electron reduction of quinoneSemiquinone radicalsEnhanced cytotoxicity, antitumor effect

Characterization of this compound in Complex Research Formulations

The development of advanced drug delivery systems for chemotherapeutic agents like this compound is an active area of research aimed at improving efficacy and reducing systemic toxicity. These complex research formulations can include liposomes, nanoparticles, and peptide-drug conjugates. The characterization of the active pharmaceutical ingredient (API) within these complex matrices is essential to ensure the quality, stability, and performance of the formulation.

A variety of analytical methodologies are employed for the comprehensive characterization of this compound in such formulations. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with ultraviolet-visible (UV-Vis) or fluorescence detectors for quantification. tandfonline.comresearchgate.net For more complex matrices and for studies requiring higher sensitivity and specificity, such as pharmacokinetic analyses, tandem mass spectrometry (MS/MS) is the method of choice. researchgate.netmdpi.comcas.cz

The analysis of this compound in complex formulations presents unique challenges. The biological matrix itself can interfere with the analysis, a phenomenon known as the matrix effect. mdpi.com Therefore, robust sample preparation techniques are critical. These often include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering components. cas.cz

For nanoparticle and liposomal formulations, additional characterization steps are necessary. These include determining the encapsulation efficiency, particle size distribution, and drug release kinetics. Spectrophotometric and spectrofluorimetric methods can be employed for quantifying the entrapped drug, particularly in less complex sample matrices. tandfonline.com

The structural integrity of this compound within the formulation is also a key consideration. Mass spectrometry plays a vital role in confirming the identity and purity of the drug post-formulation and in identifying any potential degradation products. mdpi.com

Table 2: Analytical Methodologies for the Characterization of this compound in Complex Formulations

Analytical Technique Purpose Sample Preparation Key Parameters Measured
HPLC-UV/FluorescenceQuantification of this compoundLLE, SPEConcentration, Purity
HPLC-MS/MSQuantification in biological matrices, metabolite identificationLLE, SPEConcentration, Pharmacokinetics, Metabolite Profile
Spectrophotometry/SpectrofluorimetryQuantification in simpler matrices, encapsulation efficiencyDilution, Lysis of formulationConcentration, Encapsulation Efficiency
Mass Spectrometry (MS)Structural confirmation, impurity profilingDirect infusion or LC couplingMolecular weight, Structural integrity, Degradation products
Dynamic Light Scattering (DLS)Particle size analysis of nanoformulationsDilutionParticle size, Polydispersity index

Drug Metabolism and Pharmacokinetics of Aclarlubicin Hcl Preclinical/in Vitro Focus

In Vitro Metabolism Studies

The in vitro metabolism of Aclarlubicin HCl, also known as Aclacinomycin A, has been a subject of investigation to understand its biotransformation pathways. These studies are crucial for elucidating the mechanisms of activation and detoxification of the compound.

The liver is the primary site for the metabolism of Aclarlubicin. nih.gov In preclinical studies, it has been observed that the metabolism of Aclarlubicin results in the formation of both inactive aglycones and cytotoxic glycosides. nih.gov While the specific roles of cytochrome P450 (CYP450) enzymes, aldehyde oxidase, and hydrolases in the hepatic microsomal and cytosolic metabolism of Aclarlubicin are not extensively detailed in the available literature, the nature of the metabolites suggests the involvement of several enzymatic processes.

The formation of aglycones points towards the action of glycosidases, which would cleave the sugar moieties from the parent compound. This deglycosidation at the C-7 position to form the aklavinone (B1666741) has been described as an enzymatic activity occurring in the cytoplasmic fraction of cells. nih.gov Additionally, the presence of reduced glycosides as metabolites in certain tissues suggests the involvement of reductase enzymes. nih.gov A specific oxidoreductase has been identified in Streptomyces species that can convert Aclacinomycin A to Aclacinomycin Y through the oxidation of the terminal sugar, L-cinerulose, to L-aculose. nih.govresearcher.life While this enzyme is of microbial origin, it indicates a potential for oxidative metabolism of the sugar moieties of Aclarlubicin.

Several metabolites of Aclarlubicin have been identified in preclinical studies. The primary metabolic pathways involve the enzymatic modification of the sugar residues and the cleavage of the glycosidic bonds to form aglycones.

In a study comparing the metabolism of three anthracycline antibiotics in mice, Aclarlubicin was found to be extensively metabolized. nih.gov The identified metabolites in the plasma included a reduced glycoside, designated as M1, and an aglycone. nih.gov In human plasma, two highly fluorescent metabolites have been observed. nih.gov One of these was identified as bisanhydroaklavinone (metabolite F1), while the other remained unidentified and did not correspond to previously described metabolites. nih.gov The metabolism in the liver leads to the formation of inactive aglycones and cytotoxic glycosides. nih.gov

Below is a table summarizing the identified metabolites of Aclarlubicin from in vitro and preclinical studies.

Metabolite Name/ClassParent CompoundSite of ObservationMethod of IdentificationReference
Reduced Glycoside (M1)AclarlubicinMouse PlasmaChromatography nih.gov
AglyconeAclarlubicinMouse Plasma, Liver, and KidneysChromatography nih.gov
Bisanhydroaklavinone (F1)AclarlubicinHuman PlasmaCo-chromatography and Fluorescence Spectrum nih.gov
Unidentified Fluorescent MetaboliteAclarlubicinHuman PlasmaChromatography and Fluorescence Spectrum nih.gov
Cytotoxic GlycosidesAclarlubicinLiverGeneral Metabolic Studies nih.gov
Inactive AglyconesAclarlubicinLiverGeneral Metabolic Studies nih.gov
Aclacinomycin YAclacinomycin AStreptomyces CultureEnzymatic Conversion nih.govresearcher.life

Preclinical studies have revealed species-specific differences in the metabolic pathways of Aclarlubicin.

In mice, the metabolism of Aclarlubicin is extensive. nih.gov Aglycones are the predominant metabolites found in the liver and kidneys, while reduced glycosides are more prevalent in the spleen. nih.gov This suggests that the enzymatic activities responsible for deglycosidation are highly active in the liver and kidneys of mice, whereas reductive pathways are more active in the spleen. nih.gov

In dogs, studies have shown that biologically inactive aglycone-type metabolites are observed in the liver and kidneys. nih.gov This aligns with the findings in mice regarding the localization of aglycone formation.

These species-specific differences in metabolite profiles are important considerations when extrapolating preclinical data to predict the metabolic fate of Aclarlubicin in humans.

Preclinical Pharmacokinetic Profiles (Absorption, Distribution, Excretion)

The preclinical pharmacokinetic profile of Aclarlubicin has been characterized in various animal models to understand its absorption, distribution, and elimination from the body.

Aclarlubicin is widely distributed to various organs and tissues following intravenous administration.

In a study conducted in mice, Aclarlubicin achieved measurable concentrations in the brain, a characteristic not observed with other compared anthracyclines like marcellomycin (B1194889) and musettamycin. nih.gov High initial concentrations were found in the lungs, which then decreased to levels comparable to those in the liver and kidneys. nih.gov Intermediate concentrations were measured in the heart and skeletal muscle. nih.gov Notably, the concentration of Aclarlubicin in the spleen progressively increased, reaching a maximum 8 hours after injection. nih.gov The volume of distribution in mice has been determined to be 39.1 L/kg, indicating significant tissue accumulation followed by release into the bloodstream. nih.gov

The table below summarizes the observed tissue distribution of Aclarlubicin in preclinical models.

Animal ModelHigh Concentration TissuesIntermediate Concentration TissuesOther Notable DistributionReference
MiceLungs (initially), Liver, Kidneys, Spleen (progressive increase)Heart, Skeletal MuscleBrain (measurable concentrations) nih.gov

The primary route of excretion for Aclarlubicin and its metabolites is through the bile. nih.gov

In human studies, it has been established that Aclarlubicin is mainly excreted in the bile, with approximately 6% of the drug being eliminated in the urine. nih.gov A pharmacokinetic study in humans showed that two metabolites, along with the parent drug, were excreted in the urine, accounting for less than 10% of the administered dose. nih.gov

The major fluorescent metabolite identified in human plasma was found to have a terminal half-life of 25 hours, which is longer than the 13.3-hour half-life of the parent drug, indicating a slower elimination of this metabolite. nih.gov

Mechanistic Drug-Drug Interaction Research (Preclinical/In Vitro Focus)

The potential for drug-drug interactions is a critical component of preclinical drug assessment. For this compound (also known as Aclacinomycin A), understanding its capacity to interact with other agents at a mechanistic level is essential for predicting its behavior when used in combination therapies. Preclinical and in vitro research focuses on three primary areas: the drug's effect on metabolic enzymes, its interaction with cellular drug transporters, and the nature of its pharmacodynamic effects when combined with other therapeutic agents.

Enzyme Inhibition/Induction Potential (e.g., Cytochrome P450 Enzymes)

Detailed in vitro studies quantifying the inhibitory (e.g., IC50 values) or inductive potential of this compound on specific major human cytochrome P450 (CYP) isoforms, such as CYP3A4, CYP2D6, or CYP2C9, are not extensively detailed in the available scientific literature. While general studies have noted interactions between anthracyclines and the broader NADPH-cytochrome P-450 reductase system, specific data characterizing Aclarlubicin's profile as a perpetrator of CYP-mediated drug interactions is limited.

Transporter-Mediated Interactions (e.g., ABC, SLC Transporters)

The interaction of this compound with key ATP-binding cassette (ABC) and solute carrier (SLC) transporters, which are crucial for drug absorption, distribution, and excretion, has not been thoroughly characterized in published preclinical studies. While other anthracyclines are known substrates for efflux transporters like P-glycoprotein (P-gp, or ABCB1), specific in vitro data confirming this compound as a substrate, inhibitor, or inducer of P-gp, Breast Cancer Resistance Protein (BCRP/ABCG2), or other significant transporters remains limited in the scientific literature.

Pharmacodynamic Interaction Mechanisms (e.g., Additive/Opposing Effects)

Preclinical in vitro studies have successfully identified and characterized synergistic pharmacodynamic interactions between Aclarlubicin and other antineoplastic agents. A notable example is its combination with Homoharringtonine (B1673347) and Cytarabine (B982).

In in vitro models of t(8;21) acute myeloid leukemia (AML), the three-drug combination of Homoharringtonine, Aclarlubicin, and Cytarabine (HAA) demonstrated a strong synergistic effect in inhibiting cell growth and inducing apoptosis compared to individual or two-drug combinations. nih.govnih.gov The primary mechanism underlying this synergy involves the enhanced induction of apoptosis, which is linked to the activation of caspase-3. nih.gov A key finding from this research was that the HAA combination triggers the caspase-3-mediated cleavage of the AML1-ETO fusion oncoprotein, a hallmark of t(8;21) AML. nih.govnih.gov This cleavage event is a critical component of the synergistic antileukemic activity observed with the combination. nih.gov The synergistic cytotoxicity was observed in both SKNO-1 and Kasumi-1 cell lines. nih.govnih.gov Furthermore, the combination of Homoharringtonine and Aclarlubicin has been shown to simultaneously inhibit the PI3K/AKT and WNT/β-catenin signaling pathways in AML cells, contributing to their synergistic action. nih.gov

Table 1: Preclinical Pharmacodynamic Interactions of this compound
Combination AgentsCell Lines StudiedObserved EffectKey Mechanistic FindingsReference
Homoharringtonine, CytarabineSKNO-1, Kasumi-1 (t(8;21) AML cells)SynergisticStrongly enhanced induction of apoptosis; Triggered caspase-3-mediated cleavage of the AML1-ETO oncoprotein. nih.govnih.gov
HomoharringtonineTHP-1, Kasumi-1 (AML cells)SynergisticSimultaneous inhibition of PI3K/AKT and WNT/β-catenin signaling pathways. nih.gov

Advanced Research Methodologies and Emerging Technologies for Aclarlubicin Hcl Studies

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics is a powerful set of techniques used to identify the protein targets of a small molecule like Aclarlubicin HCl across the entire proteome. nih.gov These methods help in understanding a drug's mechanism of action, identifying off-target effects, and discovering biomarkers. nih.govacs.org Traditional approaches often used chemically modified drug molecules as "bait" to capture interacting proteins. nih.gov However, recent methods aim to study the unmodified drug to avoid altering its natural behavior. nih.gov

Activity-Based Protein Profiling (ABPP) is a specialized branch of chemical proteomics that utilizes chemical probes to assess the functional state of enzymes in complex biological samples. researchgate.netannualreviews.orgnih.gov ABPP probes are designed to covalently bind to the active site of specific enzyme classes, allowing for their enrichment and identification via mass spectrometry. nih.govresearchgate.net This technique provides a direct measure of enzyme activity rather than just protein abundance. acs.orgnih.gov

For this compound, these methodologies could be instrumental in:

Target Deconvolution: Identifying the full spectrum of proteins that this compound interacts with inside the cell, beyond its known target, topoisomerase.

Mechanism of Action: Elucidating how this compound affects various cellular pathways by monitoring changes in the activity of key enzyme families, such as kinases or proteases. annualreviews.org

Off-Target Identification: Discovering unintended protein interactions that could explain side effects, such as cardiotoxicity.

Several state-of-the-art chemical proteomics methods could be applied to this compound studies, each with distinct advantages.

Table 1: Comparison of Modern Chemical Proteomics Methods

Method Principle Potential Application for this compound
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding. Drug binding typically stabilizes a protein, increasing its melting temperature. nih.gov Identification of direct and indirect protein targets of this compound by observing shifts in protein melting curves across the proteome.
Proteome Integral Solubility Alteration (PISA) Assesses changes in protein solubility across a range of temperatures and denaturant concentrations upon drug binding. nih.gov High-throughput screening to identify this compound targets with higher statistical power and lower sample requirements compared to TPP. nih.gov
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for their functional assessment. nih.govresearchgate.net Profiling the activity of enzyme classes (e.g., hydrolases, oxidoreductases) to understand the downstream functional consequences of this compound treatment. annualreviews.org

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Monitors the rate of deuterium (B1214612) exchange on a protein's backbone amides. Ligand binding can alter this exchange rate in specific regions. nih.gov | Mapping the precise binding site of this compound on its target proteins or identifying allosteric conformational changes induced by binding. nih.gov |

Functional Genomics Approaches (e.g., CRISPR/Cas9 Screening, RNAi)

Functional genomics utilizes large-scale, systematic approaches to understand the relationship between genes and their functions. researchgate.net Technologies like CRISPR/Cas9 and RNA interference (RNAi) allow researchers to perturb gene expression on a genome-wide scale to identify genes that influence a specific biological process, such as a cell's response to a drug. researchgate.netrsc.org

CRISPR/Cas9 Screening: This powerful gene-editing tool uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. nih.gov This break is often repaired in a way that inactivates, or "knocks out," the targeted gene. rsc.org Pooled CRISPR screens involve introducing a library of sgRNAs targeting thousands of different genes into a population of cells. microscopyu.com By treating these cells with a drug like this compound, scientists can identify which gene knockouts lead to increased sensitivity or resistance, thereby revealing genes crucial to the drug's mechanism of action or resistance pathways. rsc.orgnih.gov

RNA interference (RNAi): RNAi is a natural cellular process that silences gene expression at the mRNA level. researchgate.netbiocompare.com In the lab, synthetic short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to trigger the degradation of a specific target mRNA, effectively "knocking down" the expression of the corresponding protein. biocompare.comyokogawa.com Similar to CRISPR screens, large-scale RNAi screens can be used to identify genes that modulate cellular responses to this compound.

Table 2: Comparison of CRISPR/Cas9 and RNAi for Functional Genomic Screens

Feature CRISPR/Cas9 RNA Interference (RNAi)
Mechanism Gene knockout at the DNA level. researchgate.net Gene knockdown at the mRNA level. researchgate.net
Effect Typically results in complete loss-of-function. researchgate.net Often results in partial suppression of the target gene. researchgate.net
Off-Target Effects Considered to have fewer off-target effects. researchgate.net Can have more significant off-target effects due to miRNA-like binding.
Applications Loss-of-function (knockout), gain-of-function (activation), and interference screens. rsc.org Primarily used for loss-of-function (knockdown) screens. biocompare.commdpi.com

| Use in this compound Studies | Identifying genes whose complete knockout confers resistance or sensitivity. | Identifying genes whose partial suppression influences drug response. |

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding where a drug accumulates within a cell and how it moves is critical to deciphering its function and toxicity. Advanced imaging techniques provide powerful, real-time visualization of these processes. Given that this compound is an anthracycline, its intrinsic fluorescence can be leveraged by several microscopy methods, similar to its well-studied relative, doxorubicin (B1662922). biocompare.comresearching.cn

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, high-resolution optical sections of a sample. biorxiv.orgresearchgate.net It is highly effective for observing the three-dimensional distribution of fluorescent molecules within cells and tissues. semanticscholar.org For this compound, confocal microscopy can be used to determine its primary localization, for instance, whether it accumulates in the nucleus, mitochondria, or other organelles like the Golgi apparatus, which has been observed for other anthracyclines in resistant cells. nih.govsemanticscholar.org

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the time a fluorophore remains in an excited state before emitting a photon. This "lifetime" can change depending on the molecule's local environment and binding interactions. mdpi.comthno.org It has been used to distinguish between free doxorubicin and doxorubicin that is intercalated into DNA. mdpi.com This technique could be applied to this compound to not only see where the drug is but also what it is doing, providing insights into its binding to DNA or other molecular targets in living cells. thno.org

Super-Resolution Microscopy: These techniques, which include methods like STORM and STED, bypass the diffraction limit of light, achieving resolutions on the order of 10-20 nm. nih.govbiorxiv.org This allows for the visualization of subcellular structures and molecular interactions at the nanoscale. researchgate.netbiorxiv.org Super-resolution microscopy could be used to study the interaction of this compound with specific chromatin structures or nuclear pores with unprecedented detail. nih.gov Another advanced method, super-resolution ion beam imaging (srIBI), can visualize the distribution of small molecules like drugs simultaneously with other cellular proteins at resolutions down to ~30 nm. nih.govnih.gov

Intravital Microscopy: This technique allows for the imaging of cellular processes in a living animal in real time. microscopyu.comdntb.gov.ua By using a dorsal skinfold window chamber or other methods, researchers can observe the delivery, distribution, and uptake of fluorescent drugs like this compound in a tumor microenvironment. annualreviews.org This provides crucial information on how the drug behaves in a complex physiological system, including its interaction with blood vessels and tumor cells. microscopyu.com

Table 3: Applications of Advanced Imaging for this compound Studies

Imaging Technique Key Feature Specific Application for this compound
Confocal Microscopy High-resolution 3D optical sectioning. biorxiv.orgsemanticscholar.org Determining the subcellular accumulation of this compound (e.g., nucleus vs. cytoplasm vs. organelles). nih.gov
FLIM Measures fluorescence lifetime to probe molecular interactions. mdpi.com Differentiating between free and DNA-bound this compound in real-time within a cell. thno.org
Super-Resolution Microscopy Achieves resolution beyond the diffraction limit (~20 nm). nih.govresearchgate.net Visualizing the interaction of this compound with individual nuclear substructures or protein complexes.
Intravital Microscopy Real-time imaging in a live animal model. microscopyu.comdntb.gov.ua Observing drug delivery from blood vessels, tumor penetration, and cellular uptake in a live tumor.

| PET Imaging | Functional imaging of metabolic and physiological processes. | Non-invasively monitoring the metabolic effects of this compound on tissues, particularly the heart, to detect early signs of cardiotoxicity. |

In Silico Modeling and Computational Pharmacology for this compound

In silico modeling uses computer simulations to predict and analyze biological and chemical phenomena, offering a rapid and cost-effective way to guide preclinical research. biorxiv.orgnih.gov For this compound, computational pharmacology can provide deep insights into its molecular interactions and pharmacokinetic properties.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, like a protein or DNA) to form a stable complex. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces. This method is crucial for:

Predicting Binding Affinity: Estimating the strength of the interaction between this compound and its known targets, such as topoisomerase II.

Identifying Potential Off-Targets: Screening this compound against a library of protein structures to predict potential off-target interactions that could lead to side effects.

Mechanism of Inhibition: Visualizing how this compound fits into the active site of a target protein, which can reveal its mechanism of inhibition. For example, studies have used docking to show how other compounds interact with key residues in a target's catalytic site.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of a binding pose, MD simulations model the movement and interaction of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can:

Assess Binding Stability: Determine if the binding pose predicted by docking is stable over time in a dynamic, solvated environment.

Reveal Conformational Changes: Show how the binding of this compound might induce structural changes in its target protein, which can be critical for function.

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity by accounting for the dynamic nature of the molecules and solvent effects.

ADME Prediction Models (in vitro/preclinical focus)

ADME models predict the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. semanticscholar.org These in silico tools are vital in early drug development to identify compounds with favorable pharmacokinetic profiles and avoid late-stage failures. researching.cnsemanticscholar.org The models are typically built using machine learning algorithms trained on large datasets of experimental data. biorxiv.org

For this compound, ADME prediction models can be used to estimate a variety of preclinical properties:

Table 4: Key ADME Parameters Predicted by In Silico Models

Parameter Description Relevance for this compound
Aqueous Solubility The maximum amount of a compound that can dissolve in water. Affects formulation and absorption. Models can predict solubility based on molecular structure.
LogP / LogD Measures of lipophilicity (fat-solubility). Influences membrane permeability, protein binding, and metabolism.
Blood-Brain Barrier (BBB) Penetration Predicts whether a compound can cross the BBB and enter the central nervous system. Important for assessing potential neurological effects or for designing drugs to target brain tumors.
CYP450 Inhibition/Substrate Prediction Predicts interaction with Cytochrome P450 enzymes, which are key for drug metabolism. Helps anticipate drug-drug interactions and predict the metabolic fate of this compound.
Plasma Protein Binding (PPB) The extent to which a drug binds to proteins in the blood. Affects the free concentration of the drug available to act on its target.

| hERG Inhibition | Predicts the potential for a compound to block the hERG potassium channel. | A critical early toxicity screen, as hERG inhibition is linked to cardiotoxicity. |

These computational tools, from molecular docking to ADME prediction, provide a powerful framework for generating hypotheses and prioritizing experiments in the study of this compound, ultimately accelerating the research and development process. researching.cn

Organ-on-a-Chip and 3D Culture Systems for Complex Biological Modeling

Traditional two-dimensional (2D) cell cultures, where cells grow in a flat monolayer on plastic, have long been a staple of biological research. However, they often fail to replicate the complex architecture and microenvironment of living tissues. To bridge this gap, three-dimensional (3D) culture systems and organ-on-a-chip (OOC) technologies have emerged as more physiologically relevant platforms for studying drug responses.

3D Culture Systems: These methods encourage cells to grow into structures that more closely resemble in vivo tissues, such as spheroids or organoids. In a 3D environment, cells exhibit more realistic cell-to-cell and cell-to-matrix interactions, which can significantly alter their response to drugs like this compound compared to 2D cultures. For example, 3D tumor spheroids can mimic the nutrient and oxygen gradients found in solid tumors, providing a better model to test drug penetration and efficacy.

Organ-on-a-Chip (OOC): OOC technology takes this complexity a step further by creating microfluidic devices that simulate the functions of entire organs. thno.orgdntb.gov.ua These chips contain living cells cultured in continuously perfused micro-channels that recreate the mechanical and chemical environment of an organ. researchgate.net For instance, a "liver-on-a-chip" can be used to study the metabolism and potential hepatotoxicity of this compound in a human-relevant context. OOCs representing different organs (e.g., heart, lung, kidney) can even be linked together to model systemic effects and drug interactions in a "human-on-a-chip" system. dntb.gov.ua

The application of these advanced models to this compound research is significant:

Improved Efficacy Testing: Using 3D tumor spheroids to assess the ability of this compound to penetrate and kill cells in a more realistic tumor-like structure.

Predictive Toxicity Screening: Employing a "heart-on-a-chip" to study the specific cardiotoxic effects of this compound by monitoring cellular stress, contractility, and electrophysiology in human cardiac cells under physiological flow.

Metabolism Studies: Using a "liver-on-a-chip" to investigate how this compound is metabolized and whether its metabolites contribute to efficacy or toxicity.

Table 5: Comparison of Cell Culture Models for this compound Research

Feature 2D Monolayer Culture 3D Spheroid/Organoid Culture Organ-on-a-Chip (OOC)
Cellular Architecture Flat, artificial. Tissue-like, 3D structure. Micro-architectural mimicry of an organ unit. dntb.gov.ua
Microenvironment Static, uniform nutrient/drug exposure. Contains gradients (oxygen, nutrients, drug). Dynamic fluid flow, mechanical forces (e.g., shear stress).
Physiological Relevance Low Medium to High High
Throughput High Medium Low to Medium

| Application for this compound | Initial high-throughput screening for cytotoxicity. | Testing drug penetration and efficacy in a tumor-like model. | Modeling organ-specific toxicity (e.g., cardiotoxicity) or metabolism with high fidelity. |


Future Directions and Unmet Research Needs for Aclarlubicin Hcl

Identification of Novel Molecular Targets and Pathways

While the primary targets of Aclarlubicin are topoisomerases I and II, emerging research indicates its activity extends to other critical cancer-related pathways, particularly those associated with cancer stem cells (CSCs). nih.govnih.govaacrjournals.org CSCs are a subpopulation of tumor cells believed to drive relapse and metastasis, making them a crucial therapeutic target. actrec.gov.inwikipedia.org

A key area of future investigation is Aclarlubicin's ability to target the "cancer stem-like" phenotype. nih.govaacrjournals.org A computational study utilizing a "Consensus Stemness Ranking (CSR)" signature, which is upregulated in CSC-enriched samples and linked to poor prognosis, identified Aclarlubicin HCl as a compound that could preferentially inhibit cell lines exhibiting this stem-like phenotype. nih.govaacrjournals.org This suggests that Aclarlubicin's efficacy may be partly due to its ability to eliminate or neutralize the highly tumorigenic CSC population. nih.govaacrjournals.orgwikipedia.org

Furthermore, Aclarlubicin has been shown to induce erythroid differentiation in certain leukemia cells, such as the K562 chronic myeloid leukemia (CML) cell line. plos.org This process is mediated by the p38MAPK pathway and results in the downregulation of the Bcr-Abl oncoprotein, rendering the differentiated cells more sensitive to other targeted therapies like imatinib. plos.org This differentiation-inducing capability represents a novel therapeutic pathway, shifting the treatment paradigm from pure cytotoxicity to inducing cell maturation. nih.govplos.org

Future research should aim to fully map these non-canonical pathways to identify predictive biomarkers that can match Aclarlubicin to patients whose tumors exhibit a high-CSR phenotype or are susceptible to differentiation therapy.

Research Focus AreaKey Findings and Future DirectionsSupporting Evidence
Cancer Stem Cell (CSC) Targeting This compound was computationally identified as an agent that targets the high-CSR (Consensus Stemness Ranking) phenotype, which is characteristic of cancer stem-like cells. nih.govaacrjournals.org
Induction of Cell Differentiation In CML cells, Aclarlubicin (ACM) induces erythroid differentiation through the p38MAPK pathway, increasing sensitivity to other drugs like imatinib. plos.org
Biomarker Development Future work should focus on developing biomarkers based on the CSR signature or differentiation potential to select patients most likely to respond to Aclarlubicin. nih.govaacrjournals.org

Development of Strategies to Overcome Intrinsic and Acquired Resistance

Drug resistance remains a primary obstacle in cancer therapy. uniroma1.it Aclarlubicin has shown promise in overcoming certain resistance mechanisms. Notably, it retains activity in Adriamycin-resistant tumor cell lines, which suggests that the mechanisms of resistance to Aclarlubicin are different from those of first-generation anthracyclines. nih.gov Studies have shown a lack of cross-resistance between Aclarlubicin and drugs like doxorubicin (B1662922) and daunorubicin (B1662515). nih.gov

One promising strategy to combat resistance is the use of chemosensitizing agents. Research has demonstrated that the activity of Aclacinomycin A (a synonym for Aclarlubicin) can be significantly enhanced by co-administration with resistance modifiers. nih.gov In studies using Adriamycin-resistant cell lines, the combination of Aclacinomycin A with cyclosporin (B1163) A was particularly effective at restoring chemosensitivity. nih.gov Verapamil (B1683045) has also been identified as a potential resistance modifier in combination with Aclarlubicin. nih.gov These findings suggest that Aclarlubicin may be a valuable component of combination therapies designed to circumvent the multidrug resistance (MDR) phenotype. nih.govnih.gov

Future research should focus on synergistic drug combinations and the development of therapies that target the specific molecular drivers of Aclarlubicin resistance. Epigenetic modifications and inhibition of apoptosis are known general mechanisms of drug resistance that could be explored in the context of Aclarlubicin. mdpi.com

StrategyDescriptionKey Findings
Effectiveness in Resistant Lines Aclarlubicin (ACR) is effective against tumor cells that have acquired resistance to Adriamycin, indicating distinct resistance mechanisms. nih.gov
Combination with Resistance Modifiers Co-administration with cyclosporin A or verapamil enhances the cytotoxic effects of Aclarlubicin in multidrug-resistant cell lines. nih.gov
MDR Phenotype Circumvention Aclarlubicin's unique properties and its synergy with resistance modifiers position it as a strategic option for overcoming the MDR phenotype in cancer. nih.govnih.gov

Engineering Next-Generation Delivery Systems with Enhanced Precision

The therapeutic efficacy of anthracyclines is often limited by systemic toxicity. nih.gov Engineering advanced drug delivery systems for this compound could dramatically improve its therapeutic index by increasing drug concentration at the tumor site while minimizing exposure to healthy tissues, such as the heart. astrazeneca.combiospectrumasia.com

Liposomal formulations have been highly successful for other anthracyclines, such as liposomal doxorubicin (Doxil) and liposomal daunorubicin (DaunoXome), which are approved for clinical use. nih.govnih.gov These lipid-based nanoparticles protect the drug from degradation, prolong its circulation time, and can be designed for targeted delivery. youtube.comnih.gov Similar liposomal or other nanoparticle-based systems, such as those made from biodegradable polymers or biomimetic exosomes, could be developed for Aclarlubicin. biospectrumasia.comfrontiersin.orgimpactfactor.org

These next-generation systems can be engineered for enhanced precision through several mechanisms:

Passive Targeting: Nanoparticles naturally accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. biospectrumasia.com

Active Targeting: Nanoparticles can be functionalized with ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on cancer cells, further concentrating the therapeutic payload. nih.gov

Stimuli-Responsive Release: "Smart" delivery systems can be designed to release Aclarlubicin in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes. biospectrumasia.com

Developing such a precision delivery system for this compound is a critical unmet need that could unlock its full potential and mitigate dose-limiting toxicities.

Delivery System TypeDescriptionPotential Advantages for this compound
Liposomes Spherical vesicles composed of a phospholipid bilayer that can encapsulate drugs. youtube.com This technology is clinically validated for other anthracyclines. nih.govnih.govImproved pharmacokinetic profile, reduced cardiotoxicity, and potential for targeted delivery.
Polymeric Nanoparticles Systems where the drug is encapsulated within a biodegradable polymer matrix, allowing for controlled and sustained release. impactfactor.orgEnhanced stability, controlled release kinetics, and tunable physical properties.
Biomimetic Systems (e.g., Exosomes) Nanovesicles derived from natural cells that offer excellent biocompatibility and low immunogenicity, enabling them to evade biological barriers. frontiersin.orgHigh biocompatibility, ability to cross biological barriers, and inherent targeting capabilities.

Exploration of this compound's Biochemical Impact Beyond its Primary Mechanisms

The antitumor activity of Aclarlubicin is multidirectional, extending well beyond its established role as a dual inhibitor of topoisomerase I and II. nih.gov A comprehensive understanding of these secondary mechanisms is crucial for identifying new therapeutic applications and combination strategies.

Aclarlubicin has been reported to exert several other significant biochemical effects:

Inhibition of Angiogenesis: The compound can interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.gov

Proteasome Inhibition: It has been shown to inhibit the activity of the 20S proteasome, a key cellular machine responsible for protein degradation. nih.gov Disruption of this process can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.

Induction of Apoptosis: Beyond its cytotoxic effects related to DNA damage, Aclarlubicin actively induces programmed cell death. nih.gov

Regulation of Gene Expression: As mentioned, Aclarlubicin can induce differentiation in leukemic cells by affecting erythroid gene expression, a mechanism that could be harnessed to treat specific hematological malignancies. nih.govplos.org

Future research should employ advanced biochemical and molecular biology techniques to further dissect these secondary effects. Validating these targets and understanding their interplay could reveal novel biomarkers for patient stratification and provide a rationale for designing new combination therapies that create synthetic lethality with Aclarlubicin. nih.gov

Secondary Biochemical ImpactMechanism and Therapeutic ImplicationReference
Induction of Cell Differentiation Promotes maturation of leukemic cells via the p38MAPK pathway, potentially reversing the cancerous phenotype. nih.govplos.org
Inhibition of 20S Proteasome Disrupts protein homeostasis, leading to cellular stress and apoptosis. nih.gov
Anti-Angiogenic Activity Inhibits the formation of new blood vessels, which are required to supply nutrients to the tumor. nih.gov
Induction of Free Radicals Contributes to oxidative stress and cellular damage within cancer cells. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Proteomics, Metabolomics, Transcriptomics)

To achieve a holistic understanding of Aclarlubicin's effects, future research must move beyond single-pathway analyses and embrace a systems-biology approach. The integration of multi-omics data—including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—offers an unprecedented opportunity to map the global cellular response to the drug. nih.govmdpi.com

Such an integrated approach could address several key research questions:

Mechanism of Action: By simultaneously analyzing changes across the transcriptome, proteome, and metabolome, researchers can construct a comprehensive network of the pathways modulated by Aclarlubicin, confirming known effects and uncovering novel ones. researchgate.net

Biomarkers of Response and Resistance: Multi-omics analysis of sensitive versus resistant cell lines can identify molecular signatures that predict therapeutic response. nih.gov For example, specific gene expression patterns (transcriptomics) or metabolite levels (metabolomics) could identify tumors that rely on the pathways targeted by Aclarlubicin. mdpi.com

Toxicity Pathways: Multi-omics studies have been instrumental in elucidating the mechanisms of cardiotoxicity for other anthracyclines. researchgate.netnih.gov A similar approach for Aclarlubicin could identify biomarkers to predict which patients are at higher risk of adverse effects and reveal strategies for cardioprotection.

Methodologies like Multi-Omics Factor Analysis (MOFA) can identify the principal sources of variation across different data types, linking them to clinical or cellular phenotypes. mdpi.com Applying these powerful analytical tools to the study of this compound will be essential for translating its complex biological activity into refined, personalized therapeutic strategies. vhio.net

Q & A

What are the standard experimental protocols for assessing Aclarlubicin HCl’s cytotoxicity in vitro, and how can reproducibility be ensured?

Level: Basic
Answer:
In vitro cytotoxicity assays (e.g., MTT, apoptosis assays) require strict adherence to cell line selection, culture conditions (e.g., serum concentration, incubation time), and dose-response curve validation. To ensure reproducibility:

  • Use triplicate wells per concentration and include positive/negative controls.
  • Document deviations in temperature, pH, or solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Validate results with orthogonal methods (e.g., flow cytometry for apoptosis). Reference established protocols from journals like Reviews in Analytical Chemistry for analytical validation criteria .

Which physicochemical characterization methods are critical for confirming this compound’s structural integrity and purity?

Level: Basic
Answer:
Key techniques include:

  • High-performance liquid chromatography (HPLC): Optimize mobile phase composition (e.g., acetonitrile:water gradients) and validate retention times against certified standards.
  • Mass spectrometry (MS): Confirm molecular weight and detect degradation products via fragmentation patterns.
  • Potentiometric titration: Calibrate pH meters and use derivative analysis (first/second-order) to identify endpoints for protonation states .
  • X-ray diffraction (XRD): For crystalline structure validation. Always cross-reference with spectral databases and report detection limits .

How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Level: Advanced
Answer:
Discrepancies often arise from methodological variability. Address them by:

  • Meta-analysis: Normalize data using standardized units (e.g., nM vs. µg/mL) and assess study parameters (cell type, exposure duration).
  • Sensitivity testing: Replicate experiments under conflicting conditions (e.g., hypoxia vs. normoxia) to isolate variables.
  • Statistical rigor: Apply ANOVA or mixed-effects models to quantify inter-study variance .
  • Critical literature review: Evaluate whether studies used validated purity levels (>95%) or overlooked batch-to-batch variability .

What advanced strategies optimize in vivo pharmacokinetic profiling of this compound?

Level: Advanced
Answer:
Optimize bioavailability and reduce toxicity through:

  • Dose escalation studies: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Incorporate allometric scaling for interspecies extrapolation.
  • Formulation adjustments: Test liposomal encapsulation or PEGylation to enhance solubility and plasma stability.
  • Tissue distribution mapping: Employ LC-MS/MS for organ-specific quantification, ensuring extraction efficiency >85% .
  • Ethical compliance: Adhere to institutional guidelines for animal welfare and sample size justification .

How should researchers design experiments to investigate this compound’s stability under varying physiological conditions?

Level: Advanced
Answer:

  • Accelerated degradation studies: Expose the compound to pH gradients (1.2–7.4), elevated temperatures (40°C), and light exposure. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic modeling: Use Arrhenius equations to predict shelf-life and identify degradation pathways (hydrolysis vs. oxidation) .
  • Buffer compatibility: Test excipients (e.g., mannitol) for stabilization effects. Reference ICH guidelines for forced degradation protocols .

What methodologies are recommended for validating this compound’s mechanism of action in DNA intercalation?

Level: Advanced
Answer:

  • Spectroscopic assays: Conduct fluorescence quenching studies with ethidium bromide to confirm DNA binding affinity.
  • Molecular dynamics (MD) simulations: Model ligand-DNA interactions using software like GROMACS, validating with experimental ΔG values.
  • Circular dichroism (CD): Detect conformational changes in DNA helicity upon drug binding.
  • Competitive assays: Use known intercalators (e.g., doxorubicin) as controls. Ensure reproducibility by standardizing DNA concentration and salt conditions .

How can cross-disciplinary approaches enhance this compound’s therapeutic efficacy research?

Level: Advanced
Answer:

  • Computational chemistry: Perform QSAR modeling to predict toxicity profiles and optimize substituent groups.
  • Immuno-oncology integration: Assess combinatorial effects with checkpoint inhibitors (e.g., anti-PD-1) using syngeneic mouse models.
  • Nanotechnology: Collaborate with material scientists to design targeted delivery systems (e.g., antibody-drug conjugates). Document interdisciplinary protocols in supplemental materials .

What are the best practices for troubleshooting inconsistent purity results in this compound batches?

Level: Basic
Answer:

  • Column recalibration: Use USP reference standards for HPLC column performance verification.
  • Solvent purity checks: Test for peroxide levels in THF or DMSO via iodometric titration.
  • Mass balance analysis: Ensure the sum of impurities + main compound = 100% ± 2%.
  • Supplier audits: Request certificates of analysis (CoA) and validate third-party testing reports .

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